CIL-102
説明
Structure
3D Structure
特性
IUPAC Name |
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDPGTFIMDGXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328052 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479077-76-4 | |
| Record name | CIL-102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CIL-102 Mechanism of Action in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a semisynthetic alkaloid derivative of Camptotheca acuminata, has demonstrated significant anti-tumorigenic activity in various cancer models, including prostate cancer.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on prostate cancer cells. The primary mechanism of action involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] This is accompanied by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, including the p53/p21 and JNK1/2 pathways.[2][4] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.
Core Mechanism of Action: Microtubule Destabilization
This compound functions as a microtubule-binding agent.[4] It interacts with the colchicine-binding site on β-tubulin, leading to the depolymerization and destabilization of microtubules.[3][4] This disruption of the microtubule network is a critical initiating event that triggers downstream cellular responses.
Impact on Cell Cycle Progression
By interfering with microtubule dynamics, this compound effectively halts cell division. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. The destabilization of these structures by this compound leads to a robust arrest of the cell cycle in the G2/M phase.[3][4] This is characterized by an accumulation of cells with 4N DNA content. In hormone-refractory prostate cancer PC-3 cells, treatment with this compound leads to a significant accumulation of cells in the G2/M phase.[3] Similarly, derivatives of this compound have been shown to induce a 3-fold increase in the G2/M phase population in LNCaP C-81 cells.[4]
Induction of Apoptosis
Following mitotic arrest, this compound triggers programmed cell death, or apoptosis, through both caspase-dependent and -independent pathways.[1][3]
Caspase-Dependent Pathway
The apoptotic cascade initiated by this compound involves the activation of key executioner caspases. Treatment of prostate cancer cells with this compound leads to the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4] This is often preceded by an increase in the levels of pro-apoptotic proteins such as Bax and the tumor suppressor p53, while the expression of anti-apoptotic proteins like Bcl-2 may be altered, including through phosphorylation.[3][4]
Caspase-Independent Pathway
Evidence also suggests the involvement of a caspase-independent apoptotic pathway. This is supported by the observation that the pancaspase inhibitor benzyloxycarbonyl-VAD-fluoromethyl ketone only partially inhibits this compound-induced apoptosis.[3] A key event in this pathway is the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the cytosol.[1][3]
Role of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in prostate cancer cells.[4] This increase in oxidative stress contributes to the cytotoxic effects of the compound and is linked to the activation of pro-apoptotic and anti-oxidant pathways.[4][5] MitoSOX and DCF-DA analyses have confirmed increased ROS production upon treatment with this compound derivatives.[4][5]
Key Signaling Pathways
The cellular response to this compound is orchestrated by a network of signaling pathways that regulate cell cycle progression and apoptosis.
p53/p21 Pathway
This compound treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4] The p53/p21 pathway plays a crucial role in mediating the cell cycle arrest and apoptosis induced by this compound.[4]
JNK1/2 Signaling
The c-Jun N-terminal kinase (JNK) pathway is another key mediator of this compound's effects. In colorectal cancer cells, this compound has been shown to induce apoptosis and G2/M arrest through the phosphorylation of JNK1/2.[2] This pathway is also implicated in the regulation of GADD45 and p21 expression.[2][6]
Cyclin B1/p34cdc2 Axis
The G2/M arrest induced by this compound is associated with the upregulation of cyclin B1 and an increase in the kinase activity of p34cdc2.[3] Inhibition of p34cdc2 has been shown to reduce the number of cells arrested in mitosis, confirming the importance of this axis in the mechanism of action of this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its derivatives on prostate cancer cell lines.
Table 1: IC50 Values of this compound Derivatives in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
| Derivative 1 | PC-3 | 1.59 |
| Derivative 22 | PC-3 | 1.85 |
| Derivative 23 | PC-3 | 2.23 |
Data extracted from a study on novel this compound derivatives.[4]
Table 2: Effect of this compound Derivatives on Cell Cycle Distribution in LNCaP C-81 Cells
| Treatment (1 μM) | % Increase in G2/M Phase |
| Compound 1 | 3-fold |
| Compound 22 | ~50% |
| Compound 23 | ~50% |
Cells were treated for 72 hours.[4]
Table 3: Effect of this compound on Protein Expression in Prostate Cancer Cells
| Protein | Effect | Cell Line |
| Cyclin B1 | Upregulation | PC-3 |
| p34cdc2 Kinase Activity | Increased | PC-3 |
| Bcl-2 | Phosphorylation Increased | PC-3 |
| Survivin | Expression Increased | PC-3 |
| Cleaved Caspase 3 | Increased | LNCaP C-81 (Derivative 1) |
| Cleaved PARP | Increased | LNCaP C-81 (Derivative 1) |
| p53 | Elevated | LNCaP C-81 (Derivatives 1, 22, 23) |
| Bax | Increased | LNCaP C-81 (Derivative 1) |
Data compiled from studies on this compound and its derivatives.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (final concentration of 1 mg/mL) to each well and incubate for 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a microplate reader.[7]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat prostate cancer cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms.[3]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, p53, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a buffer.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
This compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time, which corresponds to the rate of tubulin polymerization. A decrease in fluorescence in the presence of this compound indicates inhibition of polymerization.[3]
Visualizations
Signaling Pathways
Caption: this compound signaling cascade in prostate cancer cells.
Experimental Workflow
Caption: Workflow for investigating this compound's effects.
Logical Relationship
Caption: Causal chain of this compound's anti-cancer effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound derivatives as potential therapeutic agents for docetaxel-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
CIL-102: A Technical Guide on its Chemical Structure, Mechanism of Action, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a potent anti-tumor agent, has emerged as a significant molecule in oncological research. This technical document provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action as a tubulin polymerization inhibitor, and its induction of apoptosis and cell cycle arrest in cancer cells. The information presented herein is a synthesis of peer-reviewed studies, intended to serve as a foundational resource for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a derivative of the alkaloid Camptotheca acuminata.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 479077-76-4 | [1] |
| Molecular Formula | C₁₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 302.33 g/mol | [1] |
| SMILES String | CC(=O)c1ccc(Nc2c3ccccc3nc4occc24)cc1 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 12 mg/mL | [1] |
| Storage | -20°C | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
This compound functions as a tubulin polymerization inhibitor.[2][3] It binds to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle, a crucial apparatus for cell division.[3] This disruption leads to mitotic arrest, preventing cancer cells from successfully completing mitosis and proliferating.[2]
Induction of Apoptosis and Cell Cycle Arrest
The mitotic arrest triggered by this compound initiates a cascade of signaling events that culminate in apoptosis.[2][4] Studies have demonstrated that this compound induces cell cycle arrest, predominantly in the G2/M phase, in various cancer cell lines, including colorectal and prostate cancer.[1][2] This cell cycle arrest is a critical prelude to the activation of apoptotic pathways.
Signaling Pathways
This compound modulates several key signaling pathways to exert its anti-tumor activity. The primary pathways implicated are the JNK and NF-κB signaling cascades, which lead to the upregulation of p21 and GADD45, and the activation of the extrinsic apoptosis pathway.
JNK and NF-κB Signaling
Treatment with this compound leads to the phosphorylation and activation of Jun N-terminus kinase (JNK1/2).[1][5] This activation, along with the involvement of NF-κB p50 and the transcriptional coactivator p300/CBP, results in the increased expression of the cell cycle inhibitors p21 and GADD45.[1][5] These proteins, in turn, inactivate the cdc2/cyclin B1 complex, a key driver of mitotic progression, thereby enforcing the G2/M arrest.[1][5]
Figure 1: this compound induced JNK and NF-κB signaling pathway leading to G2/M arrest.
Extrinsic Apoptosis Pathway
This compound also triggers the extrinsic pathway of apoptosis.[1][4] This is initiated by the upregulation of Fas Ligand (Fas-L), which leads to the activation of caspase-8.[1] Activated caspase-8 then cleaves Bid into t-Bid (truncated Bid), which translocates to the mitochondria and facilitates the release of cytochrome c.[1] Cytochrome c release activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[1]
Figure 2: this compound induced extrinsic apoptosis pathway.
Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize key findings.
Cell Viability
| Cell Line | Concentration of this compound | Treatment Duration | % Cell Viability | Reference |
| DLD-1 (colorectal) | 1 µM | 24 h | 55% | [1] |
| HCT-116 (colorectal) | 1 µM | 24 h | 50% | [1] |
| HCoEpiC (normal colon) | up to 10 µM | 24 h | No significant cytotoxicity | [1] |
Apoptosis Induction in DLD-1 Cells
| Treatment Duration (1 µM this compound) | % Apoptotic Cells (Annexin V-positive) | Reference |
| 6 h | 12 ± 4% | [1] |
| 12 h | 13 ± 2% | [1] |
| 24 h | 26 ± 3% | [1] |
Cell Cycle Distribution in DLD-1 Cells
| Treatment Duration (1 µM this compound) | % Cells in G2/M Phase | Reference |
| 6 h | 22 ± 2% | [1] |
| 12 h | 35 ± 2% | [1] |
| 24 h | 52 ± 2% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound.
Cell Viability Assay (MTT Assay)
Figure 3: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
Figure 4: Workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the indicated times.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., p-JNK, p21, caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising anti-cancer compound with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization and induce apoptosis through specific signaling pathways makes it a valuable candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a solid foundation for researchers and drug development professionals working to advance cancer therapeutics.
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
CIL-102: A Technical Guide to its Interaction with Microtubules and Cellular Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a plant-derived dictamine analog identified as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, has emerged as a potent anti-tumor agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's effects on microtubule dynamics and its subsequent impact on cancer cells.
Interaction with Tubulin and Impact on Microtubule Polymerization
This compound exerts its effects by directly binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, ultimately leading to cell cycle arrest and apoptosis.
Binding Characteristics
This compound binds to a single site on the β-subunit of tubulin with high affinity.[2] Computational modeling and competitive binding assays suggest that its binding site partially overlaps with that of colchicine (B1669291), a well-known microtubule-destabilizing agent.[2][3] However, the binding kinetics of this compound are estimated to be approximately 1000 times faster than that of colchicine.[2]
The interaction is characterized by a dissociation constant (Kd) of approximately 0.4 μM, indicating a strong binding affinity.[2][3] Isothermal titration calorimetry has revealed that the binding is an enthalpy-driven process, with a significant negative heat capacity change, suggesting a hydrophobic interaction plays a crucial role.[2][3]
Table 1: Quantitative Data for this compound Interaction with Tubulin
| Parameter | Value | Cell Line / Conditions | Reference |
| Dissociation Constant (Kd) | ~0.4 μM | Purified tubulin | [2][3] |
| Binding Stoichiometry (n) | 1 | Purified tubulin | [2][3] |
| Enthalpy Change (ΔH) | Highly enthalpy driven | Purified tubulin | [2][3] |
| Heat Capacity Change (ΔCp) | -790 cal mol-1 K-1 | Purified tubulin | [2][3] |
Effects on Microtubule Dynamics
In vitro tubulin assembly assays demonstrate that this compound inhibits tubulin polymerization.[1] This disruption of microtubule organization is a key factor in its anti-cancer activity. At its half-maximal inhibitory concentration, this compound causes visible depolymerization and disorganization of spindle microtubules in cells.[2][3]
Cellular Effects of this compound
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis in various cancer cell lines.
Cytotoxicity
This compound exhibits potent cytotoxicity against a range of human cancer cell lines. While specific IC50 values can vary depending on the cell line and experimental conditions, it has been shown to effectively inhibit the proliferation of breast (MCF-7), prostate (PC-3), and colorectal (DLD-1) cancer cells.[1][2][4]
Table 2: Reported IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Potent inhibition reported | [2][3] |
| PC-3 | Prostate Cancer | Dose-dependent inhibition | [1] |
| DLD-1 | Colorectal Adenocarcinoma | ~1 µM (for apoptosis induction) | [4] |
| U87 | Astrocytoma | 1.0 µM (for ERK1/2 phosphorylation) | [5] |
Cell Cycle Arrest
Flow cytometry analysis reveals that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][6] This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the proper segregation of chromosomes.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. This is characterized by morphological changes such as nuclear condensation and the activation of specific signaling pathways.[1][4]
Signaling Pathways Modulated by this compound
This compound-induced apoptosis and cell cycle arrest are mediated by several key signaling pathways.
p53-p21 Dependent Pathway
In MCF-7 cells, this compound treatment leads to the nuclear accumulation of p53 and p21, suggesting the involvement of this critical tumor suppressor pathway in triggering apoptosis.[2][3]
JNK and NF-κB Signaling in Colorectal Cancer
In DLD-1 colorectal cancer cells, this compound activates the JNK1/2 and p50 NF-κB/p300 pathways.[4][6] This leads to the upregulation of p21 and GADD45, resulting in the inactivation of the cdc2/cyclin B complex and subsequent G2/M arrest.[6] Furthermore, this compound triggers the extrinsic apoptosis pathway through the activation of Fas-L, leading to the cleavage of Bid, cytochrome c release, and activation of caspases-8, -9, and -3.[4][6]
ROS and ERK1/2 Signaling in Astrocytoma
In human astrocytoma U87 cells, this compound induces the generation of reactive oxygen species (ROS) and the phosphorylation of ERK1/2.[5] This leads to the downregulation of cell cycle-related proteins and phosphorylation of cdk1 and Cdc25c, contributing to G2/M arrest.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may require optimization for different experimental setups.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in optical density.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate, temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare the tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer with 10% glycerol and 1 mM GTP.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 37°C microplate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.
-
Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the this compound-tubulin binding interaction.
-
Materials:
-
Purified tubulin
-
This compound
-
Dialysis buffer (e.g., 50 mM PEM buffer, pH 6.9)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Dialyze both tubulin and this compound extensively against the same buffer to minimize heat of dilution effects.
-
Determine the precise concentrations of the protein and ligand.
-
Load the tubulin solution (e.g., 8 µM) into the sample cell and the this compound solution (e.g., 80 µM) into the injection syringe.
-
Perform a series of small injections of this compound into the tubulin solution at a constant temperature (e.g., 35°C).
-
Measure the heat change associated with each injection.
-
Analyze the resulting binding isotherm to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
Cell Viability Assay (MTT or SRB)
These assays are used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT or SRB reagent
-
Solubilization solution
-
96-well plates, microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or SRB reagent and incubate according to the manufacturer's protocol.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Model the resulting histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunofluorescence Microscopy
This method is used to visualize the effects of this compound on the microtubule network within cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells on coverslips and treat with this compound or vehicle.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize and capture images of the microtubule network using a fluorescence microscope.
-
Conclusion
This compound is a promising anti-cancer agent that targets microtubule dynamics. Its ability to bind to tubulin, inhibit polymerization, and induce cell cycle arrest and apoptosis in a variety of cancer cell lines makes it a subject of significant interest for drug development. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working to further elucidate the mechanisms of this compound and explore its therapeutic potential. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted.
References
- 1. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
CIL-102 as a tubulin polymerization inhibitor
An In-depth Technical Guide to CIL-102 as a Tubulin Polymerization Inhibitor
Executive Summary
This compound (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a potent, semi-synthetic anti-tumor agent derived from a plant dictamine analog.[1] It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This compound binds to the colchicine-binding site on the β-subunit of tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent induction of apoptosis in a wide range of cancer cell lines.[1][2] Its mechanism involves the activation of multiple signaling pathways, including those mediated by p53, JNK, and reactive oxygen species (ROS), making it a significant compound of interest in cancer research and drug development. This guide provides a comprehensive overview of its mechanism, cellular effects, relevant signaling cascades, and the experimental protocols used for its characterization.
Mechanism of Action: Interaction with Tubulin
This compound exerts its anti-proliferative activity by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][3] This interaction disrupts the dynamic instability of microtubules, which is critical for the formation and function of the mitotic spindle during cell division.
Binding Characteristics
Computational modeling and experimental data confirm that this compound binds to a single site on the β-subunit of tubulin.[1][4] This binding site is shared with colchicine (B1669291), and this compound acts as a competitive inhibitor against other colchicine-site binding agents like podophyllotoxin.[1][5] The binding is reversible and remarkably rapid, estimated to be approximately 1000 times faster than that of colchicine.[1][4]
Thermodynamic Profile
The interaction between this compound and tubulin is a thermodynamically favorable process. Isothermal titration calorimetry has revealed that the binding is highly enthalpy-driven.[1][4] This interaction is characterized by a significant negative heat capacity change (ΔC(p) = -790 cal mol⁻¹ K⁻¹), which is indicative of a specific binding event involving conformational changes.[1]
Quantitative Data on this compound Interaction and Activity
The following tables summarize the key quantitative parameters defining the interaction of this compound with tubulin and its effects on cancer cells.
Table 1: Tubulin Binding and Thermodynamic Parameters
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Site | Colchicine Site (β-subunit) | Purified Tubulin | [1][6] |
| Dissociation Constant (Kd) | ~0.4 μM | Purified Tubulin | [1][4] |
| Binding Stoichiometry | 1 site per tubulin heterodimer | Purified Tubulin | [1] |
| Heat Capacity Change (ΔCp) | -790 cal mol⁻¹ K⁻¹ | Purified Tubulin | [1][4] |
Table 2: Antiproliferative and Cellular Effects
| Effect | Cell Line | Observations | Reference |
| Cell Growth Inhibition | PC-3 (Prostate) | Dose-dependent inhibition | [3] |
| Cell Growth Inhibition | MCF-7 (Breast) | Potent inhibition of proliferation | [1][4] |
| Cell Growth Inhibition | Various (NCI-60 Panel) | Efficacious against prostate, colon, leukemia, breast cancer | [2] |
| Cell Cycle Arrest | PC-3 (Prostate) | Accumulation in G2/M phase | [3] |
| Cell Cycle Arrest | DLD-1 (Colorectal) | G2/M phase arrest | [7][8] |
| Cell Cycle Arrest | U87 (Astrocytoma) | G2/M phase arrest | [9] |
| Apoptosis Induction | MCF-7 (Breast) | Triggered via p53-p21 pathway | [1][5] |
| Apoptosis Induction | PC-3 (Prostate) | Caspase-3 activation and AIF translocation | [3] |
| Apoptosis Induction | DLD-1 (Colorectal) | Extrinsic pathway activation (Fas-L, Caspase-8) | [7][8] |
| Microtubule Disruption | MCF-7 (Breast) | Depolymerization and disorganization of spindle microtubules | [1][4] |
| Microtubule Disruption | PC-3 (Prostate) | Disruption of microtubule organization | [3] |
Note: While this compound is described as potent, specific IC50 values across a broad panel of cell lines are not consistently detailed in the provided search results. However, studies on its derivatives in docetaxel-sensitive and resistant PC-3 cells showed significant growth inhibition (~50-60%) at a 1 µM concentration.[10]
Cellular Effects and Signaling Pathways
The inhibition of tubulin polymerization by this compound initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects are orchestrated by a complex network of signaling pathways.
Disruption of Mitotic Spindle and Cell Cycle Arrest
By preventing microtubule formation, this compound disrupts the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1][3] This leads to a number of observable cellular defects, including the formation of monopolar spindles and the emergence of multi-nucleated cells.[1][4] The spindle assembly checkpoint is activated, causing cells to accumulate in the G2/M phase of the cell cycle.[3][7] This mitotic arrest is often a prelude to apoptotic cell death. In prostate cancer cells, this arrest is associated with the upregulation of cyclin B1 and p34(cdc2) kinase activity.[3] In colorectal cancer cells, the arrest involves the JNK1/2 and NFκB p50/p300 pathways, which upregulate p21 and GADD45, leading to the inactivation of the cdc2/cyclin B complex.[7][11]
Induction of Apoptosis
This compound induces programmed cell death through multiple, interconnected signaling pathways, which can vary depending on the cancer cell type.
-
p53-Dependent Pathway: In MCF-7 breast cancer cells, this compound treatment leads to the nuclear accumulation of p53 and its downstream target p21, triggering apoptosis through this canonical tumor suppressor pathway.[1][5]
-
Extrinsic (Death Receptor) Pathway: In DLD-1 colorectal cancer cells, this compound activates the extrinsic apoptotic pathway.[7][8] This involves the upregulation of Fas-L, leading to the activation of caspase-8, which in turn cleaves Bid into t-Bid, linking the extrinsic to the intrinsic pathway.[7][12]
-
Intrinsic (Mitochondrial) Pathway: The intrinsic pathway is also engaged, marked by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[7]
-
JNK Signaling: The phosphorylation and activation of Jun N-terminus kinase (JNK1/2) is a recurring event in this compound-induced apoptosis in colorectal cancer cells.[7][11]
-
Caspase-Independent Pathway: In PC-3 prostate cancer cells, apoptosis is not only mediated by caspase-3 but also involves a caspase-independent mechanism, evidenced by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the cytosol.[3]
-
Role of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase the production of intracellular ROS.[13][14] ROS can act as signaling molecules that contribute to the activation of the JNK pathway and the induction of apoptosis.[9][14]
Visualizations: Pathways and Workflows
Key Experimental Protocols
The characterization of this compound as a tubulin inhibitor relies on a suite of established biochemical and cell-based assays.
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Microtubule formation increases the turbidity of a solution, which can be measured by an increase in light scattering. This is monitored spectrophotometrically as a change in absorbance at 340 nm over time.[15][16]
-
Methodology:
-
Reagent Preparation: Purified tubulin (>99%) is reconstituted on ice in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and glycerol.[15] this compound is prepared in a suitable solvent (e.g., DMSO) and diluted in buffer.
-
Assay Setup: A 96-well plate is pre-warmed to 37°C.[16] Test compounds (this compound), negative controls (vehicle), and positive controls (e.g., nocodazole (B1683961) for inhibition, paclitaxel (B517696) for enhancement) are added to the wells.
-
Initiation and Measurement: The reaction is initiated by adding the ice-cold tubulin/GTP mixture to the pre-warmed wells. The plate is immediately placed in a temperature-controlled spectrophotometer.
-
Data Acquisition: The absorbance at 340 nm is read kinetically, typically every minute for 30-60 minutes, at 37°C.[17]
-
Analysis: The rate and extent of polymerization are determined from the resulting sigmoidal curve. Inhibition is observed as a decrease in the Vmax and/or a reduction in the final plateau absorbance compared to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain cells. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for differentiation of cell cycle phases.
-
Methodology:
-
Cell Treatment: Cancer cells are seeded and treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: The fluorescence of at least 10,000 cells per sample is measured using a flow cytometer.
-
Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G2/M phase. An increase in this population indicates mitotic arrest.[3]
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network and mitotic spindle within cells.
-
Principle: Specific primary antibodies are used to bind to tubulin. These are then detected by fluorescently-labeled secondary antibodies, allowing the microtubule structures to be imaged with a fluorescence microscope.
-
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed (e.g., with methanol (B129727) or paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin, followed by incubation with a fluorescently-conjugated secondary antibody. Nuclei are often counterstained with DAPI.
-
Imaging: The coverslips are mounted and imaged using a confocal or widefield fluorescence microscope.
-
Analysis: Images are analyzed for changes in microtubule organization, such as depolymerization, and for defects in mitotic spindle formation (e.g., monopolar spindles).[3][4]
-
Conclusion
This compound is a robust inhibitor of tubulin polymerization that acts through competitive binding at the colchicine site. Its potent anti-proliferative effects stem from its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through a variety of signaling pathways. The compound's efficacy against different cancer types and its complex mechanism of action highlight its potential as a lead structure for the development of novel chemotherapeutic agents, particularly for tumors resistant to other classes of anti-microtubule drugs. Further investigation into its in vivo efficacy and safety profile is warranted.
References
- 1. This compound binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biologic.net [biologic.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. abscience.com.tw [abscience.com.tw]
- 17. benchchem.com [benchchem.com]
The Core Apoptotic Induction Pathway of CIL-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a furo[2,3-b]quinoline (B11916999) derivative, has demonstrated significant anti-tumorigenic activity in various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, a programmed cell death pathway critical for tissue homeostasis and a key target in cancer therapy. This technical guide provides an in-depth overview of the molecular pathways governing this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols. The intricate signaling cascades, including both extrinsic and intrinsic pathways, are elucidated to provide a comprehensive understanding for researchers and professionals in drug development.
Introduction
This compound (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a synthetic alkaloid derivative that has emerged as a potent anti-cancer agent.[1][2][3] Its efficacy is largely attributed to its ability to trigger apoptosis in cancer cells, thereby inhibiting tumor growth.[4][5][6] This document outlines the core signaling pathways activated by this compound, focusing on its effects on colorectal and prostate cancer cells.
The Dual Apoptotic Pathways Induced by this compound
This compound orchestrates apoptosis through a multi-faceted approach, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. These pathways converge on the activation of executioner caspases, leading to the systematic dismantling of the cell.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. In the context of this compound, the Fas/FasL system plays a crucial role.
-
Activation of the Fas/FasL System: Treatment with this compound leads to a time-dependent increase in the expression of Fas Ligand (Fas-L).[2][5] This upregulation is critical for initiating the downstream signaling cascade.
-
Caspase-8 Activation: The engagement of the Fas receptor by Fas-L triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). Within this complex, pro-caspase-8 is cleaved and activated.[2][5]
-
Bid Cleavage and Crosstalk with the Intrinsic Pathway: Activated caspase-8 can then cleave Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid.[2][5] tBid translocates to the mitochondria, where it promotes the activation of the intrinsic apoptotic pathway, thus serving as a critical link between the two pathways.
The Intrinsic Apoptosis Pathway
The intrinsic pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. This compound modulates this pathway to favor apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[2][5] This event is a point of no return in the apoptotic process.
-
Regulation by Bcl-2 Family Proteins: The pro-apoptotic effects of this compound are associated with a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates MOMP.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9, forming the apoptosome. This complex facilitates the auto-activation of caspase-9.[1][2][5][6]
The Common Execution Pathway
Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.
-
Caspase-3 Activation: Activated caspase-8 and caspase-9 cleave and activate pro-caspase-3.[1][2][4][5][6]
-
Substrate Cleavage and Cell Death: Active caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Key Signaling Molecules and Regulatory Networks
The apoptotic activity of this compound is further regulated by several upstream signaling kinases and transcription factors.
-
JNK Signaling Pathway: this compound treatment results in the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1][2][6] The activation of the JNK pathway is implicated in both this compound-induced apoptosis and G2/M cell cycle arrest.[2]
-
p300/CBP and NF-κB: The transcriptional co-activators p300/CBP and the transcription factor NF-κB (specifically the p50 subunit) are also involved in the cellular response to this compound.[1][2][6] This pathway contributes to the expression of genes involved in cell cycle arrest, such as p21 and GADD45.[2][3]
-
Reactive Oxygen Species (ROS): The production of ROS has been observed following this compound treatment and appears to play a role in the activation of JNK and the subsequent apoptotic signaling.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key apoptotic and signaling proteins in DLD-1 human colorectal cancer cells, as determined by Western blot analysis.[1][6][7]
Table 1: Effect of this compound (1 µM) on Apoptotic Protein Levels over Time
| Protein | 12 hours (Fold Change vs. Control) | 24 hours (Fold Change vs. Control) |
| Cleaved Caspase-3 | Increased | Significantly Increased |
| Cleaved Caspase-9 | Increased | Significantly Increased |
| Bcl-2 | Decreased | Significantly Decreased |
| Bcl-xL | Decreased | Significantly Decreased |
Table 2: Effect of this compound (1 µM) on Signaling Protein Levels over Time
| Protein | 12 hours (Fold Change vs. Control) | 24 hours (Fold Change vs. Control) |
| p-JNK | Significantly Increased | Increased |
| p300/CBP | Increased | Significantly Increased |
Note: "Increased" and "Decreased" indicate a change relative to the untreated control. "Significantly" refers to a p-value < 0.05.[1]
Experimental Protocols
Western Blot Analysis
This protocol is a standard method for detecting and quantifying protein levels.
-
Cell Lysis: DLD-1 cells are treated with this compound (1 µM) for specified time points (e.g., 0, 12, 24 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bcl-2, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the bands is quantified using image analysis software and normalized to a loading control such as β-actin.[1][7]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: DLD-1 cells are treated with this compound at the desired concentrations for 24 hours.[7]
-
Cell Harvesting: Both floating and attached cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]
Visualizing the Pathways and Workflows
This compound Apoptosis Induction Signaling Pathway
Caption: this compound induced apoptosis signaling network.
Experimental Workflow for Western Blotting
Caption: Western Blotting experimental workflow.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in cancer cells through the coordinated activation of both the extrinsic and intrinsic pathways. Its mechanism involves the upregulation of Fas-L, modulation of Bcl-2 family proteins, and the activation of a caspase cascade. Furthermore, the involvement of signaling molecules such as JNK and the generation of ROS highlight the complex regulatory network governing this compound's pro-apoptotic activity. This comprehensive understanding of its mode of action is crucial for its further development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
CIL-102: A Potent Inducer of Reactive Oxygen Species in Cancer Therapy
An In-Depth Technical Guide on the Mechanism of Action of CIL-102
For researchers, scientists, and drug development professionals, this technical guide delves into the pivotal role of this compound, a derivative of the natural compound Camptothecin, in the generation of reactive oxygen species (ROS) and its subsequent anti-cancer effects. This document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.
Introduction to this compound and its Anti-Cancer Properties
This compound, chemically known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a synthetic derivative of an alkaloid found in the bark and stems of Camptotheca acuminata.[1] It has demonstrated significant anti-cancer and chemo-preventive properties across various cancer cell lines, including colorectal, gastric, prostate, and astrocytoma.[1][2][3][4] The primary mechanism of its anti-tumorigenic activity is linked to its ability to induce apoptosis (programmed cell death) and cell cycle arrest, processes intricately connected to the intracellular generation of reactive oxygen species.[1][2][3]
This compound and the Generation of Reactive Oxygen Species
A hallmark of this compound's action is the significant increase in intracellular ROS levels.[1][3][4] ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. While normal physiological processes produce ROS, excessive levels can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering cell death.[5]
Studies have consistently shown that treatment with this compound leads to a marked increase in ROS production in cancer cells. For instance, in DLD-1 human colorectal cancer cells, this compound treatment resulted in a 1.2- to 1.5-fold increase in intracellular ROS levels after 24 hours.[1] This elevation of ROS is a critical initiating event in the cascade of cellular responses leading to the anti-cancer effects of this compound. The use of ROS scavengers, such as N-acetyl cysteine (NAC), has been shown to block the downstream effects of this compound, including cell cycle arrest and apoptosis, confirming the central role of ROS in its mechanism of action.[4]
Quantitative Analysis of this compound-Induced ROS Generation and Apoptosis
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: this compound-Induced ROS Production in DLD-1 Colorectal Cancer Cells
| Treatment | Concentration | Time (hours) | Fold Increase in ROS (compared to control) | Reference |
| This compound | 1 µM | 24 | 1.2 | [1] |
| This compound | 2 µM | 24 | 1.5 | [1] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cells
| Cell Line | Concentration | Time (hours) | Effect | Reference |
| DLD-1 (Colorectal) | 10 µM | 24 | Induction of apoptosis and G2/M phase arrest | [2] |
| PC-3 (Prostate) | Not Specified | Not Specified | Accumulation of cells in G2/M and sub-G0/G1 phases | [6] |
| LNCaP C-81 (Prostate) | 1 µM | 72 | 3-fold increase in G2/M phase | [3] |
| U87 (Astrocytoma) | 1.0 µM | Not Specified | Cell cycle G2/M arrest | [4] |
| AGS (Gastric) | Not Specified | Not Specified | Induction of cell apoptosis and G2/M arrest | [7] |
Signaling Pathways Activated by this compound-Induced ROS
The surge in intracellular ROS triggered by this compound activates several downstream signaling pathways that culminate in apoptosis and cell cycle arrest. A key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling cascade, a member of the mitogen-activated protein kinase (MAPK) family.[1][2]
Upon activation by ROS, JNK can phosphorylate various downstream targets, leading to the activation of transcription factors and ultimately changes in gene expression that favor apoptosis. In the context of this compound, the JNK pathway, along with p300/CBP, has been shown to be involved in the upregulation of proteins like Endoplasmic Reticulum resident Protein 29 (ERP29) and Fumarate Hydratase (FUMH), which are linked to the inhibition of cancer cell migration and invasion.[1][8]
Furthermore, this compound-induced ROS can trigger both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway involves the mitochondria, with this compound treatment leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[2] The extrinsic pathway is initiated through the activation of death receptors like Fas-L, leading to the activation of caspase-8.[2][9]
Experimental Protocols
This section provides a detailed methodology for key experiments used to elucidate the role of this compound in ROS generation and apoptosis.
Measurement of Intracellular ROS
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DLD-1) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 2 µM) for the specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvesting: Wash the cells with PBS and then harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the ROS detection protocol.
-
Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: After treatment with this compound for various time points, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, p-JNK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the induction of reactive oxygen species. The subsequent activation of signaling cascades, including the JNK pathway, leads to apoptosis and cell cycle arrest in a variety of cancer cell types. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Further investigation into the nuances of its ROS-mediated effects in different cancer models will be crucial for its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
Camptotheca Acuminata as a Source of CIL-102: An In-depth Technical Guide
Introduction
Camptotheca acuminata, also known as the "happy tree," is a deciduous tree native to China. It is a well-known source of the quinoline (B57606) alkaloid camptothecin (B557342) (CPT), a potent anti-tumor agent.[1][2][3] CPT and its derivatives function by inhibiting topoisomerase I, an enzyme crucial for DNA replication, leading to cell death in cancer cells.[2][4][] However, the clinical use of CPT is limited by its poor water solubility and instability.[][6] This has led to the development of numerous synthetic and semi-synthetic derivatives to improve its therapeutic index.[2][4]
One such derivative is CIL-102, chemically identified as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone.[1][7][8] While often referred to as a derivative of a Camptotheca acuminata alkaloid, it is important to note that this compound is a synthetic compound, a dictamine analog, and not a natural product found within the plant itself.[9] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, biological activities, and the experimental protocols used for its evaluation, aimed at researchers, scientists, and drug development professionals.
Chemical Properties of this compound
| Property | Value |
| Systematic Name | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone |
| Synonyms | This compound |
| Molecular Formula | C₁₉H₁₄N₂O₂ |
| Molecular Weight | 302.33 g/mol |
| CAS Number | 479077-76-4 |
| Appearance | Solid |
| Solubility | DMSO: 12 mg/mL |
| SMILES | CC(=O)c1ccc(Nc2c3ccccc3nc4occc24)cc1 |
| InChI Key | VJDPGTFIMDGXDQ-UHFFFAOYSA-N |
Synthesis of this compound
Biological Activity and Mechanism of Action
This compound has demonstrated potent anti-tumor activity in a variety of cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of cell cycle arrest at the G2/M phase, and the triggering of apoptosis.
Inhibition of Cancer Cell Proliferation
This compound exhibits significant cytotoxicity against a broad range of human cancer cell lines. The growth inhibitory effects are typically quantified by GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
| Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| Mean of 60 cell lines | Various | GI50: 0.025 | [8][10] |
| PC-3 | Prostate Cancer | IC50: 2.69 | [11] |
| A549 | Non-small-cell lung | IC50: 0.61 | [11] |
| MCF-7 | Breast Cancer | IC50: 0.31 | [11] |
| DLD-1 | Colorectal Cancer | - | [12] |
| HAT-116 | Colorectal Cancer | - | [12] |
| UO-31 | Renal Cancer | GI50: 0.03 | [8] |
| UACC-257 | Melanoma | GI50: <0.01 | [8] |
| UACC-62 | Melanoma | GI50: <0.01 | [8] |
| HOP-62 | Non-small-cell lung | GI50: <0.01 | [10] |
| NCI-H460 | Non-small-cell lung | GI50: 0.01 | [10] |
| NCI-H522 | Non-small-cell lung | GI50: <0.01 | [10] |
Induction of G2/M Cell Cycle Arrest
A key mechanism of this compound's anti-cancer activity is its ability to halt the cell cycle at the G2/M transition, preventing cancer cells from dividing.
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| DLD-1 | 1 µM this compound for 6h | 22 ± 2 | [13] |
| DLD-1 | 1 µM this compound for 12h | 35 ± 2 | [13] |
| DLD-1 | 1 µM this compound for 24h | 52 ± 2 | [13] |
| LNCaP C-81 | 1 µM this compound derivative 1 for 72h | 3-fold increase | [6] |
| LNCaP C-81 | 1 µM this compound derivative 22 for 72h | ~50% increase | [6] |
| LNCaP C-81 | 1 µM this compound derivative 23 for 72h | ~50% increase | [6] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical process for eliminating malignant cells.
| Cell Line | Treatment | % of Annexin V-positive cells | Reference |
| DLD-1 | 1 µM this compound for 6h | 12 ± 4 | [13] |
| DLD-1 | 1 µM this compound for 12h | 13 ± 2 | [13] |
| DLD-1 | 1 µM this compound for 24h | 26 ± 3 | [13] |
| DLD-1 | This compound (dose-dependent) | 8% (control), 23%, 28% | [7][14] |
Signaling Pathways Involved
This compound exerts its effects through the modulation of several key signaling pathways.
1. JNK/NF-κB Signaling Pathway in Colorectal Cancer:
In human colorectal cancer cells (DLD-1), this compound activates the JNK1/2 and p50 NF-κB/p300 pathways.[1][15] This leads to the upregulation of p21 and GADD45, which in turn inactivates the cdc2/cyclin B complex, resulting in G2/M cell cycle arrest.[1][15]
2. Extrinsic Apoptosis Pathway in Colorectal Cancer:
This compound also triggers the extrinsic apoptosis pathway in DLD-1 cells by activating Fas-L.[1][13] This leads to the activation of caspase-8, cleavage of Bid, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3, culminating in apoptosis.[1][13]
3. Tubulin Polymerization Inhibition:
This compound has been shown to bind to tubulin at the colchicine (B1669291) binding site, thereby inhibiting tubulin polymerization.[8][9][16] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[8][9][16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells.[17][18][19][20]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for the quantification of apoptotic cells after this compound treatment.
-
Cell Treatment: Treat cells with this compound as required for the experiment.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
This protocol describes the detection of specific protein expression levels in this compound-treated cells.[3][21][22][23]
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a general workflow for investigating the anti-cancer effects of this compound.
Conclusion
This compound, a synthetic furo[2,3-b]quinoline (B11916999) derivative inspired by the natural product camptothecin from Camptotheca acuminata, is a potent anti-cancer agent with a multi-faceted mechanism of action. It effectively inhibits the proliferation of a wide range of cancer cells by inducing G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways, including JNK/NF-κB and the extrinsic apoptosis pathway, as well as by disrupting microtubule dynamics. The detailed experimental protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its potential as a clinical drug candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US5053512A - Total synthesis of 20(S) and 20(R)-camptothecin and compthothecin derivatives - Google Patents [patents.google.com]
- 3. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 4. researchgate.net [researchgate.net]
- 6. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel N-alkyl 4-anilinofuro[2,3-b]quinoline Derivatives (this compound Derivatives) Against Castration-resistant Human Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of camptothecin derivatives [open.metu.edu.tr]
- 16. cell lines ic50: Topics by Science.gov [science.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. assaygenie.com [assaygenie.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. protocols.io [protocols.io]
CIL-102: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of a Potent Tubulin Polymerization Inhibitor
This technical guide provides a comprehensive overview of CIL-102, a promising anti-cancer agent. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical characteristics, outlines its biological mechanism of action, and offers detailed protocols for key experimental assays.
Core Chemical and Physical Properties
This compound, with the systematic name 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a semi-synthetic alkaloid derivative.[1] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 479077-76-4 | |
| Molecular Formula | C₁₉H₁₄N₂O₂ | |
| Molecular Weight | 302.33 g/mol | |
| Appearance | Solid | |
| Solubility | 12 mg/mL in DMSO | |
| Storage Temperature | -20°C | |
| SMILES | CC(=O)c1ccc(Nc2c3ccccc3nc4occc24)cc1 | |
| InChI | 1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21) |
Synthesis
While a detailed, publicly available step-by-step synthesis protocol for this compound is not extensively documented in the reviewed literature, it is known to be a semi-synthetic derivative of the natural alkaloid dictamnine (B190991). The synthesis of various N-alkylated derivatives of this compound has been described, suggesting that the core furo[2,3-b]quinoline (B11916999) structure is accessible for chemical modification. Further investigation into synthetic organic chemistry literature focusing on dictamnine and furoquinoline alkaloids may provide more specific synthetic routes.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
This compound exerts its potent anti-cancer effects primarily by acting as a tubulin polymerization inhibitor .[2] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[1][2]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways to induce apoptosis and cell cycle arrest. The JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) pathways are significantly affected.[3] Furthermore, this compound can trigger the extrinsic apoptosis pathway.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well plates
Procedure:
-
Prepare the tubulin polymerization buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute lyophilized tubulin in the ice-cold polymerization buffer to a final concentration of 2 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare serial dilutions of this compound in the polymerization buffer. The final DMSO concentration should be kept below 1%.
-
Pre-warm the 96-well plate to 37°C in the microplate reader.
-
Add the this compound dilutions (or vehicle control) to the wells.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.
Data Analysis: Plot absorbance at 340 nm versus time. A decrease in the rate and extent of the sigmoidal polymerization curve in the presence of this compound indicates inhibition of tubulin polymerization.
Immunofluorescence Microscopy for Microtubule Disruption
This technique visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cell line (e.g., PC-3, DLD-1)
-
Glass coverslips
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer as per manufacturer's recommendation) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Expected Results: In control cells, a well-defined filamentous microtubule network should be visible. In this compound-treated cells, this network will appear disrupted, with depolymerized tubulin and disorganized or absent microtubules.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cell line (e.g., DLD-1 colorectal cancer cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 6, 12, 24 hours).[5]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Analysis: The DNA content of the cells is measured by the intensity of PI fluorescence. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of this compound-induced cell cycle arrest.[5]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Cell line (e.g., DLD-1)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Primary Antibodies for this compound Studies:
| Target Protein | Pathway/Function | Reference |
| Cleaved Caspase-3 | Apoptosis Execution | [3] |
| Cleaved Caspase-9 | Apoptosis Initiation | [3] |
| Bcl-2 | Anti-apoptotic | [3] |
| Bcl-XL | Anti-apoptotic | [3] |
| p-JNK | JNK Signaling | [3] |
| p300/CBP | Transcriptional Co-activator | [3] |
| Fas-L | Extrinsic Apoptosis | [6] |
| t-Bid | Pro-apoptotic | [6] |
| Cytochrome c | Intrinsic Apoptosis | [6] |
| p21 | Cell Cycle Inhibition | [5] |
| GADD45 | DNA Damage Response | [5] |
| p50 NFκB | NFκB Signaling | [5] |
| CREB | Transcription Factor | |
| cdc2 | Cell Cycle Progression | [5] |
| Cyclin B | Cell Cycle Progression | [5] |
| β-actin | Loading Control | [3] |
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 12, 24 hours).[3]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin). Changes in protein expression or phosphorylation status in response to this compound treatment can then be determined.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, to quantify apoptosis.
Materials:
-
Cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, substrate, and reaction buffer)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with this compound or vehicle control.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Data Analysis: An increase in the colorimetric or fluorescent signal in this compound-treated cells compared to control cells indicates an increase in caspase-3 activity and apoptosis.
Conclusion
This compound is a potent anti-cancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Its mechanism of action involves the modulation of key signaling pathways, including the JNK and ERK pathways, and the activation of the extrinsic apoptotic cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biological effects of this compound and to further explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
In Vitro Efficacy of CIL-102 in Astrocytoma Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a furo[2,3-b]quinoline (B11916999) derivative, has demonstrated significant anti-neoplastic properties in various cancer models. This technical guide provides an in-depth analysis of the in vitro effects of this compound on astrocytoma cell lines, with a primary focus on the human U87 astrocytoma cell line. The document outlines the core molecular mechanisms, detailed experimental protocols for assessing its activity, and quantitative data on its impact on cell viability, apoptosis, and cell cycle progression. The central mechanism of this compound in astrocytoma involves the induction of reactive oxygen species (ROS), which subsequently triggers the ERK1/2 MAPK signaling cascade, leading to G2/M cell cycle arrest and apoptosis.[1] Further studies in glioma cells have also implicated the JNK1/2 and p70S6K pathways in this compound-mediated apoptosis. This guide is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for astrocytoma.
Introduction
Astrocytomas are a type of glioma, which are tumors that arise from glial cells in the brain and spinal cord. They are the most common type of primary brain tumor in adults. The prognosis for high-grade astrocytomas, such as glioblastoma, remains poor, necessitating the development of novel therapeutic strategies. This compound (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a synthetic alkaloid derivative that has shown promise as an anti-cancer agent.[1] This whitepaper details the in vitro studies of this compound on astrocytoma cell lines, providing a foundation for further pre-clinical and clinical investigation.
Data Presentation: Quantitative Effects of this compound
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| DLD-1 (colorectal) | 24 hours | ~1.0 |
| HCT-116 (colorectal) | 24 hours | ~1.0 |
Data extrapolated from cell viability assays where 1 µM this compound resulted in approximately 50-55% cell survival after 24 hours.
Table 2: Effect of this compound on Apoptosis in DLD-1 Colorectal Cancer Cells
| Treatment | Duration (hours) | % Annexin V-Positive Cells (Apoptosis) |
| Control | 24 | 8 |
| 1 µM this compound | 6 | 12 ± 4 |
| 1 µM this compound | 12 | 13 ± 2 |
| 1 µM this compound | 24 | 26 ± 3 |
| 2 µM this compound | 24 | 23 |
| 5 µM this compound | 24 | 28 |
Table 3: Effect of 1 µM this compound on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells
| Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 6 | Not specified | Not specified | 22 ± 2 |
| 12 | Not specified | Not specified | 35 ± 2 |
| 24 | Not specified | Not specified | 52 ± 2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro efficacy of this compound on astrocytoma cell lines.
Cell Culture
-
Cell Line: Human U87 astrocytoma cells.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate U87 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed U87 cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture and treat U87 cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Western Blot Analysis
-
Protein Extraction: Treat U87 cells with this compound, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK1/2, total ERK1/2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
References
CIL-102: A Comprehensive Technical Guide on its Cell Cycle Effects for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of CIL-102, a promising anti-cancer agent, and its well-documented effects on the cell cycle. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Abstract
This compound, a synthetic derivative of the natural compound camptothecin, has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines. A primary mechanism of its action is the induction of cell cycle arrest, predominantly in the G2/M phase, which subsequently leads to apoptosis. This guide summarizes the key findings related to this compound's impact on cell cycle progression, details the experimental procedures to replicate and further investigate these effects, and illustrates the underlying signaling pathways.
Quantitative Data Summary
The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in several studies. The following tables summarize the key data points for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| DLD-1 | Colorectal Cancer | ~1 | 24 | MTT |
| HCT-116 | Colorectal Cancer | Not Specified | 24 | MTT |
| U87 | Human Astrocytoma | ~1 | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Not Specified |
Note: Specific IC50 values for all cell lines are not consistently reported in the reviewed literature. The provided values are based on the concentrations used in the cited studies that induced significant effects.
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells[1]
| Treatment Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | Not Specified | Not Specified | 18 ± 2 |
| 6 | Not Specified | Not Specified | 22 ± 2 |
| 12 | Not Specified | Not Specified | 35 ± 2 |
| 24 | Not Specified | Not Specified | 52 ± 2 |
| Cells were treated with 1 µM this compound. |
Core Signaling Pathways
This compound-induced cell cycle arrest is mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., DLD-1, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in cell cycle regulation following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-GADD45, anti-cdc2, anti-cyclin B, anti-phospho-JNK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired times. Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound effectively induces G2/M cell cycle arrest in various cancer cell lines, a key mechanism contributing to its anti-cancer activity. This effect is mediated through the modulation of critical signaling pathways, including the JNK/NF-κB and ROS/ERK pathways, leading to the upregulation of cell cycle inhibitors like p21 and GADD45. The provided data, protocols, and pathway diagrams offer a valuable resource for the scientific community to further explore the therapeutic potential of this compound. Future research should focus on elucidating the complete spectrum of its molecular targets and its efficacy in in vivo models.
An In-depth Technical Guide on the Core Signaling Pathways Affected by CIL-102: JNK and p300/CBP
Audience: Researchers, scientists, and drug development professionals.
Introduction
CIL-102, chemically known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a synthetic alkaloid derivative of Camptotheca acuminata.[1] It has demonstrated significant anti-tumorigenic properties in various cancer cell lines, including colorectal, prostate, and gastric cancers.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a specific focus on its impact on the c-Jun N-terminal kinase (JNK) and p300/CREB-binding protein (CBP) signaling pathways. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][2][4] Mechanistic studies have revealed that these cellular outcomes are mediated by the activation of specific signaling pathways. In colorectal cancer cells, this compound treatment leads to the phosphorylation and activation of the JNK1/2 signaling pathway.[1] This activation, in turn, influences the expression of NFκB p50, p300, and CBP.[1] The culmination of these signaling events is the upregulation of p21 and GADD45, proteins crucial for cell cycle control and DNA damage response, leading to G2/M arrest and apoptosis.[1] Furthermore, this compound has been shown to induce the extrinsic apoptosis pathway by activating Fas-L and caspase-8, leading to Bid cleavage and cytochrome c release.[1][4] In some cancer types, this compound's activity is also linked to the generation of reactive oxygen species (ROS), which can further stimulate the JNK and p300/CBP pathways.[3][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.
Table 1: this compound Induced Apoptosis and Cell Cycle Arrest in DLD-1 Colorectal Cancer Cells
| Time Point | Percentage of Annexin V-Positive Cells (Apoptosis) | Percentage of Cells in G2/M Phase |
| 6 h | 12 ± 4% | 22 ± 2% |
| 12 h | 13 ± 2% | 35 ± 2% |
| 24 h | 26 ± 3% | 52 ± 2% |
Data extracted from a study where DLD-1 cells were treated with 1 µM this compound.[4]
Table 2: Effect of Kinase Inhibitors on this compound-Induced Inhibition of Cell Migration and Invasion in DLD-1 Cells
| Treatment | Cell Invasion (%) | Cell Migration (%) |
| Control | 100 | 100 |
| This compound | 24 ± 2 | 42 ± 2 |
| This compound + Lenti GFP | 97 ± 2 | 98 ± 2 |
| This compound + Lenti ERP29 | 55 ± 3 | 58 ± 3 |
| This compound + Lenti FUMH | 45 ± 3 | 65 ± 2 |
| Lenti ERP29 | 165 ± 2 | 140 ± 2 |
| Lenti FUMH | 150 ± 2 | 145 ± 2 |
This table demonstrates that the inhibition of cell migration and invasion by this compound is mediated through the upregulation of FUMH and ERP29.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the research on this compound.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of specific proteins, such as p-JNK, p300, CBP, p21, and GADD45, following this compound treatment.
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for specified time intervals.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the protein of interest's signal to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound activated JNK and p300/CBP signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's molecular effects.
Logical Relationship Diagram
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Tumorigenic Potential of CIL-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a synthetic alkaloid derivative of Camptotheca acuminata, has emerged as a promising anti-tumorigenic agent with demonstrated efficacy across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mode of action of this compound involves the disruption of microtubule polymerization, leading to mitotic arrest and subsequent induction of apoptosis. This guide consolidates findings from studies on colorectal, prostate, and breast cancer cells to serve as a resource for researchers investigating novel cancer therapeutics.
Introduction
This compound, chemically known as 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a furoquinoline derivative that has garnered significant attention for its potent anti-cancer properties.[1] It has been shown to inhibit the proliferation of various cancer cells, including those of colorectal, prostate, and breast origin, by inducing cell cycle arrest and apoptosis.[2][3][4] This document details the molecular mechanisms underlying these effects and provides the necessary experimental framework for the further investigation of this compound.
Mechanism of Action
The anti-tumorigenic activity of this compound is multi-faceted, primarily targeting the cellular cytoskeleton and key signaling pathways that regulate cell cycle progression and apoptosis.
Inhibition of Tubulin Polymerization
This compound directly interacts with tubulin, the fundamental protein component of microtubules. By binding to the colchicine-binding site on the β-subunit of tubulin, this compound inhibits its polymerization into microtubules.[4] This disruption of the microtubule network is a critical event that triggers a cascade of downstream anti-proliferative effects.
Induction of G2/M Cell Cycle Arrest
The disruption of microtubule dynamics by this compound leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3][4] This mitotic arrest prevents the successful completion of cell division, thereby inhibiting tumor growth.
Apoptosis Induction
Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This is achieved through both intrinsic and extrinsic apoptotic pathways. This compound treatment has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.[1][4]
Modulation of Signaling Pathways
This compound has been demonstrated to modulate several critical signaling pathways involved in cancer cell proliferation and survival. A key pathway affected is the JNK signaling cascade, which in turn influences the expression of downstream targets like p21 and GADD45, proteins known to be involved in cell cycle arrest and DNA damage response.[3]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-tumorigenic effects of this compound on various cancer cell lines.
Table 1: Cell Viability and IC50 Values
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Cell Viability | IC50 (µM) | Reference |
| DLD-1 | Colorectal | 1 µM | 24 h | 55% | Not Reported | [3] |
| HCT-116 | Colorectal | 1 µM | 24 h | 50% | Not Reported | [3] |
| PC-3 | Prostate | 1.59 µM (Derivative 1) | Not Reported | Not Reported | 1.59 (Derivative 1) | [1] |
| PC-3 | Prostate | 1.85 µM (Derivative 22) | Not Reported | Not Reported | 1.85 (Derivative 22) | [1] |
| PC-3 | Prostate | 2.23 µM (Derivative 23) | Not Reported | Not Reported | 2.23 (Derivative 23) | [1] |
| MCF-7 | Breast | Not Reported | Not Reported | Not Reported | Not Reported |
Note: IC50 values for the parent this compound compound in PC-3 and MCF-7 cells were not available in the reviewed literature. The data for PC-3 cells corresponds to this compound derivatives.
Table 2: Induction of Apoptosis in DLD-1 Cells
| Treatment Duration (1 µM this compound) | % of Annexin V-Positive Cells (Apoptotic Cells) | Reference |
| 6 h | 12 ± 4% | [3] |
| 12 h | 13 ± 2% | [3] |
| 24 h | 26 ± 3% | [3] |
Table 3: G2/M Phase Cell Cycle Arrest in DLD-1 Cells
| Treatment Duration (1 µM this compound) | % of Cells in G2/M Phase | Reference |
| 6 h | 22 ± 2% | [3] |
| 12 h | 35 ± 2% | [3] |
| 24 h | 52 ± 2% | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is for determining the expression levels of key proteins involved in the this compound-induced signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, p-JNK, p21, GADD45, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin polymerization.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of this compound on the rate and extent of tubulin polymerization.
Conclusion
This compound demonstrates significant anti-tumorigenic activity through a well-defined mechanism involving the inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and subsequent apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating its efficacy in in vivo models and exploring its potential in combination therapies to enhance its anti-cancer effects. The continued investigation of this compound and its derivatives holds promise for the development of novel and effective cancer treatments.
References
- 1. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the molecular mechanism, cytotoxic, and anticancer activities of phyto-reduced silver nanoparticles in MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
CIL-102: A Potent Inhibitor of Colorectal Cancer Cell Migration and Invasion
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis is a primary contributor to the mortality associated with colorectal cancer (CRC). The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. CIL-102, a synthetic furo[2,3-b]quinoline (B11916999) derivative, has emerged as a promising anti-cancer agent with demonstrated efficacy in inhibiting the proliferation and inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the impact of this compound on colorectal cancer cell migration and invasion, detailing the underlying molecular mechanisms, experimental protocols, and quantitative data. Evidence suggests that this compound exerts its anti-migratory effects through the modulation of key signaling pathways, including the reactive oxygen species (ROS), c-Jun N-terminal kinase (JNK), and p300/CBP pathways, leading to the upregulation of downstream effector proteins and the suppression of matrix metalloproteinases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for colorectal cancer.
Introduction
Colorectal cancer remains a significant global health challenge, with metastasis being the principal cause of disease-related death. The migratory and invasive properties of CRC cells are fundamental to the metastatic process, making them critical targets for therapeutic intervention. This compound, or 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl] ethenone, is a compound that has garnered attention for its potent anti-tumor activities.[1] Initial studies have highlighted its ability to induce cell cycle arrest and apoptosis in CRC cells.[2] This guide focuses specifically on the compelling evidence demonstrating this compound's ability to impede colorectal cancer cell migration and invasion, providing a detailed overview of its mechanisms of action and the experimental findings that support its potential as an anti-metastatic agent.
Quantitative Impact of this compound on Colorectal Cancer Cell Migration and Invasion
This compound has been shown to significantly reduce the migratory and invasive capacity of human colorectal cancer cells in a dose-dependent manner. The following tables summarize the quantitative data from key in vitro studies on the DLD-1 human colorectal cancer cell line.
Table 1: Effect of this compound on DLD-1 Colorectal Cancer Cell Migration (Scratch-Wound Assay) [3]
| This compound Concentration (µM) | Treatment Duration (h) | Remaining Wound Area (%) | Inhibition of Migration (%) |
| 0 (Control) | 24 | 100 | 0 |
| 1 | 24 | 78 | 22 |
| 2 | 24 | 89 | 11 |
Table 2: Effect of this compound on DLD-1 Colorectal Cancer Cell Invasion (Boyden Chamber Assay) [3]
| This compound Concentration (µM) | Relative Invasion (%) | Inhibition of Invasion (%) |
| 0 (Control) | 100 | 0 |
| 1 | 65 | 35 |
| 2 | 35 | 65 |
| 5 | 16 | 84 |
Molecular Mechanisms of this compound-Mediated Inhibition of Cell Migration
This compound's inhibitory effect on colorectal cancer cell migration is orchestrated through a multi-faceted molecular mechanism that involves the modulation of several key signaling pathways and the expression of downstream effector proteins.
Upregulation of ERP29 and FUMH via ROS/JNK/p300 Signaling
A pivotal mechanism underlying this compound's anti-migratory action is the upregulation of Endoplasmic Reticulum resident Protein 29 (ERP29) and Fumarate Hydratase (FUMH).[1][4] This upregulation is triggered by an increase in intracellular Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) and p300/CREB-binding protein (CBP) signaling pathways.[1][4] Knockdown of either ERP29 or FUMH has been shown to abolish the inhibitory effect of this compound on cell migration and invasion, confirming their crucial role in this process.[1]
Figure 1: this compound induced ROS/JNK/p300 signaling pathway.
Downregulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases, particularly MMP-2 and MMP-9, are critical enzymes involved in the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[5][6] this compound has been shown to down-regulate the expression of both MMP-2 and MMP-9. This suppression occurs at both the genetic transcription and mRNA stability levels.[7] The reduction in MMP-2 and MMP-9 activity contributes significantly to the decreased invasive potential of colorectal cancer cells treated with this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the impact of this compound on colorectal cancer cell migration and invasion.
Cell Culture
The DLD-1 human colorectal adenocarcinoma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Figure 2: Experimental workflow for the wound healing assay.
Protocol:
-
Cell Seeding: Seed DLD-1 cells in 6-well plates at a density that allows them to reach 100% confluence within 24 hours.
-
Wound Creation: Once confluent, create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 1 µM and 2 µM) or DMSO as a vehicle control.
-
Imaging: Capture images of the scratch at 0, 6, 12, and 24 hours using an inverted microscope.
-
Quantification: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area at time 0.
Transwell Invasion Assay (Boyden Chamber)
This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.
Figure 3: Workflow for the Transwell invasion assay.
Protocol:
-
Insert Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture DLD-1 cells to sub-confluency and then starve them in serum-free medium for 24 hours.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 1, 2, and 5 µM) or DMSO and seed them into the upper chamber of the prepared Transwell inserts (e.g., 1 x 10⁵ cells per insert).
-
Chemoattractant: Add medium supplemented with 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain them with a 0.1% crystal violet solution.
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The percentage of invasion is calculated relative to the control group.
Conclusion and Future Directions
The data presented in this technical guide strongly support the role of this compound as a potent inhibitor of colorectal cancer cell migration and invasion. Its mechanism of action, involving the ROS/JNK/p300 signaling axis and the subsequent upregulation of ERP29 and FUMH, offers a novel therapeutic avenue for targeting metastasis. The downregulation of key extracellular matrix-degrading enzymes, MMP-2 and MMP-9, further substantiates its anti-invasive properties.
Future research should focus on validating these in vitro findings in preclinical in vivo models of colorectal cancer metastasis. Further elucidation of the downstream targets of ERP29 and FUMH will provide a more comprehensive understanding of the anti-migratory effects of this compound. Additionally, exploring potential synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of more effective combination therapies for metastatic colorectal cancer. The continued investigation of this compound and its derivatives holds significant promise for the development of novel anti-metastatic drugs.
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach [pubmed.ncbi.nlm.nih.gov]
- 5. An accurate and cost-effective alternative method for measuring cell migration with the circular wound closure assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
Epigenetic Modifications Induced by CIL-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CIL-102, a derivative of the alkaloid Camptotheca acuminata, has demonstrated significant anti-tumorigenic properties in various cancers, including colorectal and gastric cancer.[1][2][3] Emerging evidence reveals that the mechanism of action of this compound is intricately linked to the induction of specific epigenetic modifications, primarily histone acetylation and methylation. This technical guide provides an in-depth overview of the epigenetic alterations induced by this compound, focusing on the underlying signaling pathways and experimental methodologies. The information presented herein is intended to support further research and drug development efforts targeting epigenetic mechanisms in cancer therapy.
Core Epigenetic Mechanisms of this compound
This compound orchestrates its anti-cancer effects by modulating the epigenetic landscape of tumor cells. The primary mechanisms identified to date involve the activation of signaling cascades that lead to post-translational modifications of histones, thereby altering chromatin structure and gene expression.
Histone Acetylation via p300/CBP Activation
A pivotal aspect of this compound's function is its ability to activate the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs).[1][2] This activation is a downstream consequence of a signaling cascade initiated by the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK/mTOR pathway.[1][3] The activated p300/CBP then catalyzes the acetylation of histone proteins, leading to a more open chromatin structure and the transcriptional activation of target genes.
The signaling pathway leading to p300/CBP activation is as follows:
Histone Methylation: H3K4 Trimethylation
In addition to histone acetylation, this compound has been shown to induce histone methylation, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][3] This modification is associated with the transcriptional activation of key apoptosis-related genes, such as TNFR1 and TRAIL, in gastric cancer cells.[1][3] The induction of H3K4me3 is also linked to the ROS-JNK/mTOR/p300 signaling axis, suggesting a coordinated epigenetic regulation by this compound.
Quantitative Data on this compound's Effects
The anti-cancer effects of this compound have been quantified in various studies. The following tables summarize key data on its impact on cell viability, migration, and invasion in DLD-1 colorectal cancer cells.
| Concentration | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |
| 1 µM | 22 | 35 |
| 2 µM | 11 | 65 |
| 5 µM | Not Reported | 84 |
Table 1: Dose-dependent inhibition of DLD-1 cell migration and invasion by this compound after 24 hours.[1]
| Treatment | Cell Migration (%) | Cell Invasion (%) |
| Control | 100 | 100 |
| This compound (1 µM) | 42 ± 2 | 24 ± 2 |
| This compound + Lenti GFP | 98 ± 2 | 97 ± 2 |
| This compound + Lenti ERP29 | 58 ± 3 | 55 ± 3 |
| This compound + Lenti FUMH | 65 ± 2 | 45 ± 3 |
Table 2: Effect of ERP29 and FUMH on this compound-mediated inhibition of DLD-1 cell migration and invasion.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the epigenetic modifications induced by this compound.
Western Blot Analysis for Protein Expression and Modification
This protocol is used to detect changes in the levels of total and phosphorylated proteins, as well as histone modifications.
Experimental Workflow:
Methodology:
-
Cell Lysis: Cells are treated with this compound for specified times and concentrations. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-JNK, anti-p300/CBP, anti-H3K4me3, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound for the desired time and concentration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Logical Relationships
The interplay between this compound, epigenetic modifications, and cellular outcomes such as apoptosis and inhibition of metastasis can be visualized as a logical network.
Conclusion and Future Directions
This compound represents a promising anti-cancer agent that exerts its effects through the induction of specific epigenetic modifications, namely histone acetylation and H3K4 trimethylation. The elucidation of the ROS-JNK/mTOR/p300 signaling pathway provides a clear framework for understanding its mechanism of action. Further research should focus on a genome-wide analysis of this compound-induced changes in the epigenome to identify the full spectrum of its targets. Investigating the potential of this compound to modulate other epigenetic marks, such as DNA methylation, could also unveil novel therapeutic avenues. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers to build upon in the ongoing effort to translate the epigenetic activity of this compound into effective cancer therapies.
References
- 1. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-102 Treatment in DLD-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone) is a synthetic derivative of an alkaloid from Camptotheca acuminata that has demonstrated significant anti-tumorigenic properties. In human colorectal cancer DLD-1 cells, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. The mechanism of action involves the activation of the JNK1/2 and NFκB p50/p300 signaling pathways, which in turn upregulates the expression of p21 and GADD45.[1] Furthermore, this compound triggers both the extrinsic and intrinsic apoptotic pathways, marked by the activation of caspase-8 and caspase-9, respectively, and the release of cytochrome c.[1][2] This document provides detailed protocols for treating DLD-1 cells with this compound and performing key experiments to assess its effects.
Data Presentation
The following tables summarize the quantitative data obtained from treating DLD-1 cells with this compound.
Table 1: Cell Viability of DLD-1 Cells after this compound Treatment
| Treatment Duration | This compound Concentration | Cell Viability (%) |
| 24 hours | 1 µM | 55% |
Data sourced from studies where cell viability was measured by MTT assay.[2]
Table 2: Apoptosis Induction in DLD-1 Cells by this compound
| Treatment Duration | This compound Concentration | Annexin V-Positive Cells (%) |
| 6 hours | 1 µM | 12 ± 4% |
| 12 hours | 1 µM | 13 ± 2% |
| 24 hours | 1 µM | 26 ± 3% |
| 24 hours | Dose-dependent | 8%, 23%, 28% (with increasing concentration) |
Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry.[1][3]
Table 3: Cell Cycle Arrest in DLD-1 Cells Treated with 1 µM this compound
| Treatment Duration | Percentage of Cells in G2/M Phase |
| 6 hours | 22 ± 2% |
| 12 hours | 35 ± 2% |
| 24 hours | 52 ± 2% |
Cell cycle distribution was analyzed by propidium (B1200493) iodide staining and flow cytometry.[1]
Mandatory Visualizations
Signaling Pathway of this compound in DLD-1 Cells
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
Application Notes and Protocols for CIL-102 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of CIL-102, a potent tubulin polymerization inhibitor, in cell culture experiments. This compound, also known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a valuable compound for studying apoptosis and cell cycle arrest.[1][2]
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 302.33 g/mol | [1] |
| Appearance | Solid | [1][3] |
| Purity | ≥95% (HPLC) | [1][3] |
| Solubility | DMSO: 12 mg/mL | [1][3] |
| Storage Temperature | -20°C | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in a biocompatible solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM * 302.33 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of cell culture grade DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
-
Sterilization. The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks due to the potential for the compound to precipitate or bind to the filter membrane.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Dilution of this compound for Cell Culture Treatment
Objective: To dilute the this compound stock solution to the desired final concentration in cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentration of this compound. The effective concentration of this compound can vary between cell lines. Published studies have used concentrations in the range of 1 µM to 10 µM.[4][5]
-
Calculate the required volume of stock solution. Use the formula:
-
C₁V₁ = C₂V₂
-
Where:
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to add (unknown)
-
C₂ = Desired final concentration (e.g., 1 µM)
-
V₂ = Final volume of the cell culture medium
-
-
-
Perform serial dilutions (if necessary). It is recommended to perform an intermediate dilution of the stock solution in cell culture medium to ensure accurate pipetting and homogenous mixing.
-
Add the diluted this compound to the cell culture.
-
For example, to treat cells in a 6-well plate with a final volume of 2 mL per well and a final this compound concentration of 1 µM, add 0.2 µL of the 10 mM stock solution to each well.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6] A 1:1000 dilution of the DMSO stock (as in the example above) results in a final DMSO concentration of 0.1%, which is generally considered safe for most cell lines.[6][7]
-
-
Include a vehicle control. Always treat a parallel set of cells with the same volume of DMSO diluted in cell culture medium as a vehicle control. This allows for the assessment of any effects of the solvent on the cells.
Mechanism of Action and Signaling Pathways
This compound functions as a tubulin polymerization inhibitor, leading to mitotic arrest and subsequent apoptosis.[1][8][9] Its cytotoxic effects are mediated through the activation of several key signaling pathways.
In colorectal cancer cells, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis.[2][4] This is achieved through the activation of the JNK1/2 and NF-κB p50/p300 signaling pathways, leading to the upregulation of p21 and GADD45.[2][4][10] Furthermore, this compound triggers the extrinsic apoptosis pathway by activating Fas-L, leading to the cleavage of Bid, release of cytochrome c, and activation of caspases-8, -9, and -3.[4][10] In breast cancer cells, this compound-induced apoptosis is associated with the nuclear accumulation of p53 and p21.[9][11]
Figure 1. Experimental workflow for dissolving this compound and treating cells.
References
- 1. This compound = 95 HPLC, solid 479077-76-4 [sigmaaldrich.com]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound = 95 HPLC, solid 479077-76-4 [sigmaaldrich.com]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
CIL-102 Application Notes and Protocols for In Vivo Xenograft Mouse Models
For Research Use Only.
Introduction
CIL-102, with the chemical name 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a synthetic derivative of a natural alkaloid found in Camptotheca acuminata.[1] Extensive in vitro research has demonstrated its potent anti-tumor activities across a range of human cancer cell lines, including colorectal, prostate, breast, and astrocytoma.[2][3] The primary mechanisms of action for this compound involve the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[3]
These application notes provide a comprehensive overview of the known cellular effects of this compound and a detailed, generalized protocol for its application in in vivo xenograft mouse models. It is critical to note that as of the compilation of this document, specific in vivo dosage, administration routes, and treatment schedules for this compound have not been established in publicly available literature. Therefore, the following protocols are intended to serve as a guide for researchers to design and execute initial dose-finding and efficacy studies.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted approach targeting key cellular processes. In vitro studies have elucidated that this compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase.[3]
Following mitotic arrest, this compound induces apoptosis through both intrinsic and extrinsic pathways. Key signaling cascades implicated in this compound-mediated apoptosis include:
-
JNK1/2 Signaling Pathway: Activation of JNK1/2 is a crucial step in this compound-induced apoptosis and G2/M arrest.
-
p53-p21 Dependent Pathway: In some cell lines, this compound treatment leads to the nuclear accumulation of p53 and p21, triggering apoptosis.
-
Caspase Activation: this compound has been shown to activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and programmed cell death.
-
Reactive Oxygen Species (ROS) Production: The generation of ROS has been observed in cells treated with this compound, contributing to cellular stress and apoptosis.[4]
Signaling Pathway Diagram
In Vitro Activity of this compound
The following table summarizes the observed half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines. This data is essential for designing initial dose-range finding studies in vivo.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| LNCaP C-81 | Castration-Resistant Prostate Cancer | 0.235 | 72 |
| PC-3 | Prostate Cancer | 1.59 | 72 |
| DLD-1 | Colorectal Cancer | ~1.0 | 24 |
| HCT-116 | Colorectal Cancer | ~1.0 | 24 |
| MCF-7 | Breast Cancer | ~0.4 | Not Specified |
Note: IC50 values can vary between studies and experimental conditions. Researchers should perform their own in vitro assays to confirm potency in their cell line of interest.
Recommended Protocols for In Vivo Xenograft Studies
Given the absence of established in vivo dosages for this compound, a staged approach is recommended. This involves a dose-range finding or Maximum Tolerated Dose (MTD) study, followed by an efficacy study using the determined optimal dose.
Experimental Workflow Diagram
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. cea.unizar.es [cea.unizar.es]
- 3. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
Application Notes: Western Blot Analysis of CIL-102 Treated Gastric Cancer Cells
Introduction
CIL-102, an alkaloid derivative of Camptotheca acuminata, has demonstrated significant anti-tumorigenic properties, particularly in the context of gastric cancer.[1] This compound induces cell cycle arrest and apoptosis in cancer cells through the modulation of various signaling pathways.[1][2] Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying the therapeutic effects of this compound by quantifying the changes in protein expression levels within key signaling cascades. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing and interpreting Western blot analyses of gastric cancer cells treated with this compound.
Data Presentation: Summary of Protein Expression Changes
The following table summarizes the expected changes in protein expression in gastric cancer cells following treatment with this compound, as identified through Western blot analysis.
| Protein Target Family | Specific Protein | Expected Change Post-CIL-102 Treatment | Function |
| Death Receptors | TNFR1 | Upregulation | Induces apoptosis |
| TRAIL | Upregulation | Induces apoptosis | |
| Cell Cycle Regulators | CDK1 | Downregulation/Inactivation | Promotes G2/M transition |
| Cyclin B1 | Downregulation/Inactivation | Promotes G2/M transition | |
| p21 | Upregulation | Cell cycle inhibitor | |
| GADD45 | Upregulation | Cell cycle arrest, DNA repair | |
| Apoptosis Regulators | Cleaved Caspase-3 | Upregulation | Executioner caspase in apoptosis |
| Cleaved Caspase-8 | Upregulation | Initiator caspase in extrinsic apoptosis | |
| Cleaved Caspase-9 | Upregulation | Initiator caspase in intrinsic apoptosis | |
| Bcl-2 | Downregulation | Anti-apoptotic protein | |
| Bcl-xL | Downregulation | Anti-apoptotic protein | |
| Bax | Upregulation | Pro-apoptotic protein | |
| Signaling Pathways | p-JNK | Upregulation | Stress-activated protein kinase |
| p300/CBP | Upregulation | Histone acetyltransferase | |
| NFκB (p50) | Upregulation | Transcription factor |
Signaling Pathways Modulated by this compound
This compound treatment in gastric cancer cells initiates a cascade of molecular events leading to apoptosis and cell cycle arrest. The diagram below illustrates the key signaling pathways involved.
Experimental Protocols
A detailed experimental workflow is essential for reproducible results. The following diagram outlines the key steps from cell culture to data analysis.
Cell Culture and this compound Treatment
-
Cell Lines: Human gastric cancer cell lines (e.g., AGS, SGC-7901, BGC-823) are commonly used.[1][3][4]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for different time points (e.g., 0, 6, 12, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Protein Extraction (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[3][4]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit or a Bradford assay, following the manufacturer's instructions.[6]
-
Normalize the protein concentrations of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
Western Blotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[6]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis:
-
Quantify the band intensities using densitometry software such as ImageJ.[6]
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
References
- 1. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective killing of gastric cancer cells by a small molecule via targeting TrxR1 and ROS-mediated ER stress activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient isolation and proteomic analysis of cell plasma membrane proteins in gastric cancer reveal a novel differentiation and progression related cell surface marker, R-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epstein–Barr Virus Promotes Gastric Cancer Progression by Modulating m6A-Dependent YTHDF1–TSC22D1 Axis [mdpi.com]
- 6. benchchem.com [benchchem.com]
CIL-102 Treatment and Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for analyzing apoptosis in cancer cell lines after treatment with CIL-102, a furo[2,3-b]quinoline (B11916999) derivative with demonstrated anti-tumor properties.[1] The primary method detailed is flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining, a robust and widely accepted method for quantifying apoptosis.
Introduction to this compound and Apoptosis
This compound (1-[4-(furo[2,3-b]quinolin-4-ylamino) phenyl]ethanone) is a synthetic compound derived from a natural alkaloid found in Camptotheca acuminata.[1][2][3] It has been shown to exhibit anti-cancer effects in various cancer types, including colorectal, prostate, and breast cancer, as well as leukemia and cervical carcinoma.[1][4] this compound exerts its anti-tumor activity through multiple mechanisms, including the induction of cell cycle arrest and apoptosis.[2][3][4][5][6]
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. This compound has been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2] Key molecular events in this compound-induced apoptosis include the generation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and subsequent activation of caspases, which are the executioners of apoptosis.[1][2][5]
Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[7][8] The Annexin V/PI assay is a common method used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Quantitative Analysis of this compound Induced Apoptosis
The following tables summarize the dose-dependent and time-dependent effects of this compound on apoptosis in DLD-1 human colorectal cancer cells, as determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in DLD-1 Cells after 24 hours
| This compound Concentration (µM) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic/Late Apoptotic Cells (%) (Annexin V+/PI+) | Total Apoptotic and Necrotic Cells (%) |
| 0 (Control) | 8 | - | 8 |
| 1 | 23 | - | 23 |
| 2 | 28 | - | 28 |
Data adapted from a study on DLD-1 colorectal cancer cells.[1] The original data presented the total percentage of Annexin V-positive cells.
Table 2: Time-Dependent Effect of this compound (1 µM) on Apoptosis-Related Protein Expression in DLD-1 Cells
| Treatment Time (hours) | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bcl-2 (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 12 | >1.0 | >1.0 | <1.0 |
| 24 | Increased | Increased | Decreased |
Data qualitatively summarized from Western blot analysis in DLD-1 cells.[1][11]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells (or other suitable cancer cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, and 2 µM) for the desired time period (e.g., 24 hours).
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%. A vehicle control (DMSO only) must be included.
-
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Following this compound treatment, collect both the floating and adherent cells.
-
Gently aspirate the culture medium (containing floating cells) and transfer to a 15 mL conical tube.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Trypsinize the adherent cells and add them to the corresponding tube containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[10]
-
-
Cell Washing:
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Caption: this compound induced apoptosis signaling pathway.
References
- 1. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Production in Response to CIL-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL-102, a synthetic alkaloid derivative of Camptotheca acuminata, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] One of its key mechanisms of action involves the induction of reactive oxygen species (ROS), which are highly reactive molecules that can lead to oxidative stress and subsequently trigger cell cycle arrest and apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for the accurate measurement of ROS production in response to this compound treatment, present available quantitative data, and illustrate the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on ROS production induced by this compound and its derivatives in different cancer cell lines.
Table 1: this compound-Induced ROS Production in Colorectal Cancer Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in ROS (vs. Control) | Reference |
| DLD-1 | 1 | 24 | 1.2 | [2] |
| DLD-1 | 2 | 24 | 1.5 | [2] |
Table 2: ROS Production Induced by this compound Derivatives in Prostate Cancer Cells
| Cell Line | This compound Derivative | Treatment Duration (hours) | Increase in Total ROS Levels (vs. Control) | Reference |
| LNCaP C-81 | Derivative 1 | 24 | ~60% | [4] |
| LNCaP C-81 | Derivative 22 | 24 | ~30% | [4] |
| LNCaP C-81 | Derivative 23 | 24 | ~30% | [4] |
Signaling Pathways
This compound-induced ROS production is intricately linked to the activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK).
References
- 1. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CIL-102 for 3D Spheroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL-102, a synthetic quinoline (B57606) derivative, has emerged as a potent anti-cancer agent.[1][2][3] Primarily recognized as a microtubule-binding agent, this compound disrupts tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in various cancer cell lines.[1][4] Furthermore, this compound has been shown to induce reactive oxygen species (ROS) generation and modulate key signaling pathways, including the JNK, NF-κB, and ERK1/2 pathways, which are crucial in cell cycle regulation and apoptosis.[5][6][7][8]
Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant system compared to traditional 2D monolayers by mimicking the tumor microenvironment, including cell-cell interactions and nutrient gradients. This application note provides a detailed protocol for evaluating the efficacy of this compound in 3D cancer spheroid models, a critical step in preclinical drug development.
Key Signaling Pathways of this compound
The anti-tumor activity of this compound is mediated through a multi-faceted mechanism targeting critical cellular processes. The following diagram illustrates the key signaling pathways influenced by this compound.
Caption: this compound Signaling Pathways.
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on 3D tumor spheroids.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., PC-3, DLD-1, U87)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 1 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (yielding 1,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Caption: 3D Spheroid Formation Workflow.
Protocol 2: this compound Treatment and Spheroid Viability Assay
This protocol details the treatment of established spheroids with this compound and subsequent viability assessment.
Materials:
-
Established 3D spheroids in a 96-well ULA plate
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete medium.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound dilution (or vehicle control).
-
Incubate the plate for 48, 72, and 96 hours.
-
At each time point, measure spheroid diameter using an inverted microscope with a calibrated eyepiece.
-
For the viability assay, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce lysis.
-
Incubate at room temperature for an additional 25 minutes.
-
Measure luminescence using a plate-reading luminometer.
Data Presentation
The following tables present illustrative quantitative data for the effect of this compound on PC-3 prostate cancer spheroids.
Table 1: Effect of this compound on Spheroid Diameter (µm)
| This compound Conc. (µM) | 48 hours | 72 hours | 96 hours |
| 0 (Vehicle) | 450 ± 25 | 520 ± 30 | 610 ± 35 |
| 0.5 | 430 ± 22 | 480 ± 28 | 540 ± 32 |
| 1.0 | 410 ± 20 | 430 ± 25 | 450 ± 27 |
| 2.5 | 380 ± 18 | 390 ± 21 | 395 ± 23 |
| 5.0 | 350 ± 15 | 340 ± 18 | 330 ± 20 |
Table 2: Effect of this compound on Spheroid Viability (% of Vehicle Control)
| This compound Conc. (µM) | 48 hours | 72 hours | 96 hours |
| 0 (Vehicle) | 100% | 100% | 100% |
| 0.5 | 92% | 85% | 78% |
| 1.0 | 81% | 68% | 55% |
| 2.5 | 65% | 45% | 32% |
| 5.0 | 48% | 28% | 15% |
Conclusion
This application note provides a comprehensive guide for investigating the therapeutic potential of this compound in 3D spheroid models. The provided protocols for spheroid formation, treatment, and viability assessment, combined with the illustrative data, offer a robust framework for preclinical evaluation. The ability of this compound to inhibit spheroid growth and reduce cell viability in a 3D context underscores its promise as an anti-cancer agent and warrants further investigation in more complex 3D co-culture and organoid systems.
References
- 1. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Microtubule Disruption by CIL-102: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL-102, a synthetic derivative of a plant alkaloid, has demonstrated potent anti-tumor activity by targeting the microtubule cytoskeleton.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for critical cellular processes including cell division, intracellular transport, and maintenance of cell shape. This compound exerts its effects by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to mitotic arrest, primarily in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1][3]
These application notes provide detailed protocols for assessing the microtubule-disrupting effects of this compound. The described techniques are fundamental for characterizing the mechanism of action of this compound and similar microtubule-targeting agents.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| DLD-1 | Colorectal Cancer | ~1.0[1] |
| HCT-116 | Colorectal Cancer | ~1.0[1] |
| PC-3 | Prostate Cancer | Not explicitly stated, but dose-dependent inhibition observed[3] |
| MCF-7 | Breast Cancer | Potent inhibition, specific IC50 not provided[2] |
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Cells (1 µM Treatment)
| Duration of Treatment | % of Cells in G2/M Phase |
| 6 hours | 22 ± 2[4] |
| 12 hours | 35 ± 2[4] |
| 24 hours | 52 ± 2[4] |
Table 3: Induction of Apoptosis by this compound in DLD-1 Cells (1 µM Treatment)
| Duration of Treatment | % of Annexin V-Positive Cells |
| 6 hours | 12 ± 4[4] |
| 12 hours | 13 ± 2[4] |
| 24 hours | 26 ± 3[4] |
Experimental Protocols
Immunofluorescence Microscopy for Microtubule Network Visualization
This protocol allows for the direct visualization of microtubule architecture within cells, revealing the disruptive effects of this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Expected Results: Untreated cells will exhibit a well-defined, filamentous microtubule network. In contrast, cells treated with this compound will show a dose-dependent disruption of this network, characterized by diffuse tubulin staining and a lack of distinct microtubules.[3]
Western Blotting for Tubulin Polymerization Status
This biochemical assay quantifies the shift in the equilibrium between soluble (unpolymerized) and polymerized tubulin, providing a quantitative measure of microtubule disruption.
Materials:
-
Cell culture medium
-
This compound
-
Ice-cold PBS
-
Microtubule-stabilizing lysis buffer (e.g., containing non-ionic detergent and microtubule-stabilizing agents)
-
Cell scraper
-
Microcentrifuge
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound as described for immunofluorescence.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold microtubule-stabilizing lysis buffer and scraping.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to separate the soluble and polymerized fractions.
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet (polymerized fraction) with lysis buffer and resuspend in a suitable buffer.
-
Determine the protein concentration of both fractions.
-
Separate equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-tubulin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Expected Results: Treatment with this compound is expected to decrease the amount of tubulin in the polymerized (pellet) fraction and increase the amount in the soluble (supernatant) fraction, indicating inhibition of tubulin polymerization.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value.
Expected Results: this compound will cause a dose-dependent decrease in cell viability.[1]
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Workflow for assessing microtubule disruption by this compound.
Caption: Logical relationship of this compound's effects.
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CIL-102 in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of CIL-102's mechanism of action and offer generalized protocols for evaluating its potential synergistic effects when combined with other chemotherapeutic agents. While direct preclinical or clinical data on this compound in combination therapies is limited, its established role as a microtubule-destabilizing agent provides a strong rationale for investigating such combinations to enhance anti-cancer efficacy and overcome drug resistance.
Introduction to this compound
This compound is a synthetic furo[2,3-b]quinoline (B11916999) derivative that has demonstrated potent anti-cancer properties across various cancer cell lines, including those resistant to standard chemotherapies.[1] It functions as a microtubule-binding agent, interacting with the colchicine-binding site on β-tubulin. This interaction leads to the depolymerization and destabilization of microtubules, crucial components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.[1][2] The disruption of microtubule dynamics by this compound ultimately triggers cell cycle arrest, primarily at the G2/M phase, and induces apoptosis (programmed cell death).[2][3]
Mechanism of Action of this compound
The anti-cancer effects of this compound are mediated through several interconnected signaling pathways:
-
Microtubule Disruption: this compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a key initiating event in its cytotoxic cascade.[2]
-
Cell Cycle Arrest: The destabilization of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][3]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis through the activation of caspases, including caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria.[3][4] This process is also associated with the modulation of Bcl-2 family proteins.[4]
-
ROS Generation: Treatment with this compound can lead to an increase in reactive oxygen species (ROS) within cancer cells. This oxidative stress contributes to DNA damage and further promotes apoptosis.[1][5]
-
Modulation of Signaling Pathways: this compound has been observed to influence several critical signaling pathways involved in cell survival and proliferation. For instance, it can activate the JNK1/2 and NF-κB signaling pathways, leading to the upregulation of p21 and GADD45, which are involved in cell cycle arrest and DNA damage response.[3][4] In some cancer types, it has also been shown to activate the ERK1/2 pathway.[5]
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Signaling cascade initiated by this compound.
Rationale for Combination Therapy
The unique mechanism of action of this compound makes it a promising candidate for combination therapy. By targeting the cytoskeleton, this compound can complement and potentially synergize with chemotherapeutic agents that act on different cellular processes.
-
Synergy with DNA-Damaging Agents (e.g., Cisplatin, Doxorubicin): Combining a microtubule-destabilizing agent like this compound with a DNA-damaging agent can create a multi-pronged attack on cancer cells. This compound-induced G2/M arrest may sensitize cells to the effects of DNA-damaging agents, which are often more effective during active DNA replication and cell division.
-
Overcoming Drug Resistance: In cancers that have developed resistance to taxanes (e.g., docetaxel-resistant prostate cancer), which also target microtubules but through a different mechanism (stabilization), this compound and its derivatives may still be effective.[1] Combining this compound with other agents could also be a strategy to prevent or overcome resistance.
-
Dose Reduction and Reduced Toxicity: A synergistic interaction between this compound and another chemotherapeutic agent could allow for lower doses of each drug to be used, potentially reducing dose-dependent toxicities and improving the therapeutic window.
Experimental Protocols for Evaluating this compound Combinations
The following are generalized protocols for assessing the in vitro efficacy of this compound in combination with other chemotherapeutic agents. These protocols should be optimized for specific cell lines and drugs.
Cell Viability and Synergy Assessment (MTT/XTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a partner drug individually, and then to assess the synergistic effect of their combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner chemotherapeutic agent (e.g., Doxorubicin (B1662922), Cisplatin; stock solution in appropriate solvent)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug in complete medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs (e.g., fixed ratio or checkerboard).
-
Drug Treatment:
-
Single Agent IC50 Determination: Add 100 µL of the serially diluted single agents to the respective wells. Include vehicle control wells (medium with DMSO).
-
Combination Treatment: Add 100 µL of the prepared drug combinations to the wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT/XTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Workflow for Synergy Assessment
Caption: A typical workflow for assessing drug synergy in vitro.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound, alone and in combination, on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and partner drug
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the partner drug, and their combination at predetermined concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and its combinations.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and partner drug
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Follow step 1 of the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing quantitative data from combination studies. Since specific data for this compound combinations is not yet available in published literature, this table is presented as an example.
| Cell Line | Agent 1 (IC50) | Agent 2 (IC50) | Combination Ratio | Combination Index (CI) at ED50 | Effect |
| DLD-1 (Colon) | This compound (X µM) | Doxorubicin (Y µM) | 1:1 | To be determined | Synergistic/Additive/Antagonistic |
| PC-3 (Prostate) | This compound (A µM) | Cisplatin (B µM) | 1:1 | To be determined | Synergistic/Additive/Antagonistic |
| MDA-MB-231 (Breast) | This compound (C µM) | Docetaxel (D µM) | 1:1 | To be determined | Synergistic/Additive/Antagonistic |
Conclusion and Future Directions
This compound presents a compelling case for investigation in combination chemotherapy regimens. Its mechanism of action, centered on microtubule destabilization, offers a distinct approach that can complement existing anti-cancer drugs. The protocols outlined in these application notes provide a framework for systematically evaluating the potential of this compound combinations in preclinical settings. Future research should focus on conducting these combination studies across a panel of cancer cell lines, including resistant models, to identify synergistic interactions. Positive in vitro findings should be further validated in in vivo animal models to assess therapeutic efficacy and toxicity before any consideration for clinical translation.
References
- 1. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination paclitaxel and platinum in the treatment of lung cancer: US experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel this compound derivatives as potential therapeutic agents for docetaxel-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of trifluridine/tipiracil (TAS-102) plus irinotecan in combination with bevacizumab as a second-line therapy for patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Gene Function with Lentiviral shRNA Knockdown and CIL-102 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
By combining these two powerful techniques, researchers can elucidate the molecular mechanisms underlying CIL-102's effects, identify genes that modulate cellular responses to this compound, and potentially discover novel therapeutic targets. This dual approach is particularly valuable for:
-
Dissecting the role of specific genes in this compound-induced signaling pathways.
-
Investigating the interplay between a target gene and the cellular response to this compound.
-
Validating potential biomarkers for this compound sensitivity or resistance.
Data Presentation
The following tables summarize quantitative data from studies on this compound, providing a reference for expected outcomes and aiding in experimental design.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Percent Viability (%) |
| DLD-1 | 1 | 24 | 55 |
| HCT-116 | 1 | 24 | 50 |
| HCoEpiC | 1 | 24 | No significant cytotoxicity |
| Data extracted from a study on colorectal cancer cells.[5] |
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest in DLD-1 Cells
| Treatment | Parameter | Result |
| 10 µM this compound (24h) | Apoptosis | Induction of apoptosis |
| This compound | Cell Cycle | Accumulation in G2/M phase |
| Summary of findings from flow cytometry analysis.[5] |
Table 3: Time-Dependent Activation of Apoptotic Proteins by this compound (1 µM) in DLD-1 Cells
| Protein | 0h | 6h | 12h | 24h |
| Cleaved Caspase 3 | Baseline | Increased | Further Increased | Maximum Increase |
| Cleaved Caspase 9 | Baseline | Increased | Further Increased | Maximum Increase |
| Bcl-2 | Baseline | Decreased | Further Decreased | Minimum Level |
| Bcl-XL | Baseline | Decreased | Further Decreased | Minimum Level |
| Relative protein levels determined by Western blot.[6] |
Table 4: Time-Dependent Activation of Signaling Pathways by this compound (1 µM) in DLD-1 Cells
| Protein | 0h | 6h | 12h | 24h |
| p-JNK | Baseline | Increased | Further Increased | Maximum Increase |
| p300/CBP | Baseline | Increased | Further Increased | Maximum Increase |
| Relative protein levels determined by Western blot.[6] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound has been shown to induce apoptosis and cell cycle arrest through the activation of multiple signaling pathways. In colorectal cancer cells, this compound treatment leads to the production of reactive oxygen species (ROS) and the activation of the JNK and p300/CBP signaling pathways.[2][6] This cascade results in the upregulation of p21 and GADD45, leading to G2/M cell cycle arrest.[5][7] Furthermore, this compound can trigger the extrinsic apoptosis pathway through the activation of Fas-L and caspases.[1][5]
Caption: this compound induced signaling pathways.
Experimental Workflow
The general workflow for a combined lentiviral shRNA knockdown and this compound treatment experiment involves establishing a stable knockdown cell line followed by drug treatment and subsequent analysis.
Caption: Experimental workflow diagram.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles carrying a specific shRNA sequence.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting the gene of interest
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Cell Seeding
-
Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM with the shRNA plasmid and packaging plasmids.
-
Add the transfection reagent to the DNA mixture, incubate as per the manufacturer's instructions.
-
Add the transfection complex to the HEK293T cells.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3: Medium Change
-
In the morning, carefully remove the transfection medium, wash once with PBS, and add 1.5 mL of fresh DMEM with 10% FBS and antibiotics.
-
-
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
A second harvest can be performed at 72 hours. The viral supernatant can be used immediately or stored at -80°C.
-
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol outlines the transduction of target cells with the produced lentivirus and the selection of a stable cell line.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Cell Seeding
-
Plate the target cells at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant.
-
Add Polybrene to the cells at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection (MOI) from 1 to 10 should be tested for optimal knockdown).
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3 onwards: Selection
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
After 24-48 hours, add the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.
-
Expand the puromycin-resistant cells.
-
Protocol 3: Validation of Gene Knockdown
It is crucial to validate the knockdown efficiency of the target gene at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable knockdown and control cell lines. Synthesize cDNA and perform qRT-PCR using primers specific for the target gene and a housekeeping gene for normalization.
-
Western Blot: Lyse the stable knockdown and control cells and quantify total protein. Perform SDS-PAGE and transfer to a membrane. Probe with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH).
Protocol 4: this compound Treatment
This protocol provides a general guideline for treating the stable knockdown and control cell lines with this compound.
Materials:
-
Stable knockdown and control cells
-
This compound
-
DMSO
-
Complete growth medium
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
-
Cell Seeding:
-
Plate the stable knockdown and control cells at the desired density for the downstream assay.
-
-
Treatment:
-
Dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 1-10 µM).[5]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various assays, including:
-
Cell viability assays (e.g., MTT, CellTiter-Glo)
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays)
-
Cell cycle analysis (e.g., propidium (B1200493) iodide staining and flow cytometry)
-
Western blot analysis of key signaling proteins
-
Migration and invasion assays (e.g., wound healing, transwell assays)
-
-
By following these protocols, researchers can effectively combine lentiviral shRNA knockdown with this compound treatment to gain deeper insights into gene function and drug action.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 4. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic Analysis of Cells Treated with CIL-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
CIL-102, a derivative of Camptotheca acuminata alkaloids, has demonstrated significant anti-tumorigenic activity in various cancer models, including colorectal, glioma, and prostate cancer.[1][2] Its mechanism of action involves the induction of apoptosis (programmed cell death), inhibition of cell migration and invasion, and cell cycle arrest, making it a compound of interest for cancer therapeutic development.[2][3][4] Mechanistically, this compound has been shown to be a microtubule-binding agent that disrupts microtubule organization, leading to mitotic arrest.[2][5] Furthermore, treatment with this compound leads to the generation of reactive oxygen species (ROS) and the activation of key signaling pathways, notably the JNK/p300/CBP pathway, which plays a crucial role in its anti-cancer effects.[3]
Proteomic analysis of cancer cells treated with this compound has revealed significant alterations in the expression of proteins involved in apoptosis, cell motility, and metabolic pathways. This application note provides a summary of the quantitative proteomic data obtained from colorectal cancer cells (DLD-1) treated with this compound and detailed protocols for replicating such a proteomic study. The methodologies cover cell culture and treatment, protein extraction, two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), and protein identification by MALDI-TOF-TOF mass spectrometry.
Data Presentation: Differentially Expressed Proteins in DLD-1 Cells Treated with this compound
A proteomic analysis of DLD-1 human colorectal adenocarcinoma cells treated with this compound identified 19 proteins with a greater than three-fold change in expression.[6] Of these, 11 proteins were found to be upregulated, and 8 were downregulated.[3] The identified proteins are summarized in the tables below.
Table 1: Upregulated Proteins in DLD-1 Cells Treated with this compound [6]
| Spot | Protein Name | Gene Symbol | Swiss-Prot Accession No. | Theoretical pI/MW (kDa) | Experimental pI/MW (kDa) | Fold Change |
| 1 | Tropomyosin alpha-4 chain | TPM4 | P67936 | 4.68 / 28.7 | 4.7 / 29 | 3.1 |
| 2 | Peptidyl-prolyl cis-trans isomerase A | PPIA | P62937 | 5.72 / 18.0 | 5.7 / 18 | 3.2 |
| 3 | Galectin-1 | LGALS1 | P09382 | 5.34 / 14.7 | 5.3 / 15 | 3.5 |
| 4 | Protein disulfide-isomerase A3 | PDIA3 | P30101 | 6.01 / 56.9 | 6.0 / 57 | 3.3 |
| 5 | Peroxiredoxin-1 | PRDX1 | Q06830 | 8.21 / 22.1 | 8.2 / 22 | 3.6 |
| 6 | Glutathione S-transferase P | GSTP1 | P09211 | 6.47 / 23.3 | 6.5 / 23 | 3.1 |
| 7 | Thioredoxin | TXN | P10599 | 4.83 / 11.7 | 4.8 / 12 | 3.4 |
| 8 | Fumarate hydratase, mitochondrial | FH | P07954 | 8.09 / 54.6 | 8.1 / 55 | 3.8 |
| 9 | Endoplasmic reticulum resident protein 29 | ERP29 | P30040 | 5.14 / 29.3 | 5.1 / 29 | 3.7 |
| 10 | Heat shock protein beta-1 | HSPB1 | P04792 | 5.98 / 22.8 | 6.0 / 23 | 3.2 |
| 11 | 14-3-3 protein sigma | SFN | P31947 | 4.76 / 27.8 | 4.8 / 28 | 3.1 |
Table 2: Downregulated Proteins in DLD-1 Cells Treated with this compound [6]
| Spot | Protein Name | Gene Symbol | Swiss-Prot Accession No. | Theoretical pI/MW (kDa) | Experimental pI/MW (kDa) | Fold Change |
| 12 | Vimentin | VIM | P08670 | 5.06 / 53.7 | 5.1 / 54 | -3.2 |
| 13 | Heterogeneous nuclear ribonucleoprotein K | HNRNPK | P61978 | 6.42 / 50.9 | 6.4 / 51 | -3.4 |
| 14 | Alpha-enolase | ENO1 | P06733 | 7.01 / 47.1 | 7.0 / 47 | -3.1 |
| 15 | Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | 8.44 / 36.1 | 8.4 / 36 | -3.5 |
| 16 | L-lactate dehydrogenase A chain | LDHA | P00338 | 8.41 / 36.6 | 8.4 / 37 | -3.3 |
| 17 | Pyruvate kinase PKM | PKM | P14618 | 7.76 / 57.9 | 7.8 / 58 | -3.6 |
| 18 | ATP synthase subunit beta, mitochondrial | ATP5B | P06576 | 5.28 / 56.6 | 5.3 / 57 | -3.2 |
| 19 | Elongation factor 1-alpha 1 | EEF1A1 | P68104 | 9.07 / 50.1 | 9.1 / 50 | -3.4 |
Experimental Protocols
The following protocols are based on the methodologies used in the proteomic analysis of this compound-treated DLD-1 cells and are supplemented with standard laboratory procedures.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line and Culture Conditions:
-
Human colorectal adenocarcinoma DLD-1 cells (ATCC® CCL-221™) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.[7]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed DLD-1 cells in culture dishes and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the specified time (e.g., 24 hours). An equivalent volume of DMSO should be added to control cells.
-
Protocol 2: Protein Extraction
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 8 M urea (B33335), 1% Triton-100, 10 mM DTT, 2 mM EDTA, and 0.1% protease inhibitor cocktail).
-
Use a cell scraper to collect the cell lysate.
-
-
Protein Precipitation and Quantification:
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Precipitate the proteins from the supernatant with cold 15% trichloroacetic acid (TCA) for 2 hours at -20°C.
-
Centrifuge at 4°C for 10 minutes to pellet the proteins.
-
Wash the protein pellet three times with cold acetone.
-
Resuspend the protein pellet in a buffer compatible with 2D-PAGE (e.g., 8 M urea and 100 mM TEAB, pH 8.0).
-
Determine the protein concentration using a suitable method, such as the Bradford assay or a 2-D Quant Kit.
-
Protocol 3: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate immobilized pH gradient (IPG) strips (e.g., pH 3-10) with a rehydration buffer containing the protein sample.
-
Perform isoelectric focusing according to the manufacturer's instructions for the IEF system. This separates proteins based on their isoelectric point (pI).
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strips in an equilibration buffer containing SDS and DTT, followed by a second equilibration step with iodoacetamide.
-
Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.
-
Run the second dimension electrophoresis to separate proteins based on their molecular weight (MW).
-
-
Gel Staining:
-
After electrophoresis, stain the gel with a sensitive protein stain such as Coomassie Brilliant Blue or a silver stain compatible with mass spectrometry.
-
Destain the gel until the protein spots are clearly visible against a clear background.
-
Protocol 4: In-Gel Digestion and MALDI-TOF-TOF Analysis
-
Spot Excision and In-Gel Digestion:
-
Excise the differentially expressed protein spots from the 2D gel using a clean scalpel.
-
Destain the gel pieces with a solution of 50 mM ammonium (B1175870) bicarbonate in 50% acetonitrile (B52724).
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins in-gel overnight with sequencing-grade trypsin at 37°C.
-
-
Peptide Extraction:
-
Extract the tryptic peptides from the gel pieces using a series of washes with acetonitrile and formic acid solutions.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
MALDI-TOF-TOF Mass Spectrometry:
-
Resuspend the dried peptides in a small volume of 0.1% trifluoroacetic acid (TFA).
-
Mix the peptide solution with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI target plate.
-
Analyze the samples using a MALDI-TOF-TOF mass spectrometer to obtain peptide mass fingerprints and fragmentation data for protein identification.
-
-
Database Searching:
-
Use the obtained peptide masses and fragmentation data to search a protein database (e.g., Swiss-Prot) using a search engine like Mascot to identify the proteins.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound in colorectal cancer cells.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for proteomic analysis of this compound treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D-DIGE-MS Proteomics Approaches for Identification of Gelsolin and Peroxiredoxin 4 with Lymph Node Metastasis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
Application Note: Quantifying Apoptosis in CIL-102 Treated Tumors using the TUNEL Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
CIL-102 is a novel investigational anti-cancer agent whose mechanism is hypothesized to involve the induction of apoptosis in tumor cells. A key method for quantifying apoptosis in tissue sections is the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This document provides a detailed protocol for using the TUNEL assay to assess the efficacy of this compound in inducing apoptosis in xenograft tumor models and presents hypothetical data for illustrative purposes.
Data Presentation
The following table summarizes the quantitative analysis of TUNEL-positive cells in tumor sections from a preclinical study evaluating this compound.
Table 1: Quantification of Apoptosis by TUNEL Assay in this compound Treated Tumors
| Treatment Group | Dose (mg/kg) | Number of Animals (N) | Mean % TUNEL-Positive Cells | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 5 | 2.5 | ± 0.8 | - |
| This compound | 10 | 5 | 15.8 | ± 3.2 | < 0.01 |
| This compound | 25 | 5 | 38.2 | ± 5.1 | < 0.001 |
| This compound | 50 | 5 | 62.5 | ± 7.9 | < 0.0001 |
Experimental Protocols
A detailed methodology for the TUNEL assay is provided below. This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Proteinase K (20 µg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red, Roche)
-
Enzyme Solution (TdT)
-
Label Solution (dUTP-TMR red)
-
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Mounting medium
-
Coverslips
-
Humidified chamber
-
Fluorescence microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse slides in 100% ethanol for 3 minutes (repeat twice).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL in PBS) for 15 minutes at 37°C.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture by adding the entire content of the Enzyme Solution to the Label Solution. Mix well.
-
Carefully apply 50 µL of the TUNEL reaction mixture to each tissue section.
-
Incubate the slides in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Counterstaining:
-
Apply DAPI solution to each tissue section and incubate for 5 minutes at room temperature in the dark.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Mounting and Visualization:
-
Carefully place a coverslip on each slide using an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will fluoresce red, and all cell nuclei will fluoresce blue.
-
For quantification, capture images from at least five random fields per slide and count the number of TUNEL-positive and total nuclei. The percentage of apoptotic cells is calculated as (Number of TUNEL-positive cells / Total number of cells) x 100.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for the TUNEL assay.
Caption: Hypothetical this compound induced apoptosis pathway.
Troubleshooting & Optimization
CIL-102 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with CIL-102 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound, a derivative of furo[2,3-b]quinoline, is generally considered to be poorly soluble in aqueous solutions. While some vendor information suggests a high aqueous solubility (e.g., 30 mg/mL), this may not be readily achievable under standard laboratory conditions (neutral pH, room temperature) and may depend on specific formulation strategies that are not publicly detailed. Most structurally similar compounds exhibit low aqueous solubility. For practical purposes, researchers should anticipate challenges with dissolving this compound directly in aqueous buffers like Phosphate Buffered Saline (PBS).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A solubility of at least 12 mg/mL in DMSO has been reported.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common phenomenon known as "solvent-shifting" or "precipitation upon dilution." this compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the concentrated DMSO stock is added to the aqueous medium, the solvent environment changes drastically, causing the compound to crash out of solution.
Q4: How can I prevent precipitation when diluting my this compound stock solution?
A4: To minimize precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer slowly and with vigorous mixing (e.g., vortexing or stirring). This helps to disperse the compound quickly and avoid localized high concentrations that exceed the aqueous solubility limit. Additionally, ensure the final concentration of DMSO in your working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent effects in your experiments.
Q5: Can sonication be used to dissolve this compound in an aqueous solution?
A5: Sonication can be a useful technique to aid in the dispersion of this compound in an aqueous solution and break up small aggregates. However, it may not fundamentally increase the equilibrium solubility. If the compound's concentration is above its solubility limit, it may still precipitate out of solution over time, even after sonication.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and overcome issues with this compound precipitation in aqueous solutions.
Experimental Workflow for Preparing Aqueous Solutions of this compound
Caption: A workflow for preparing and troubleshooting this compound aqueous solutions.
Solubilization Strategies
If precipitation persists, consider the following strategies. It is recommended to test these on a small scale before preparing a large volume.
| Strategy | Description | Key Considerations |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility. The solubility of quinoline (B57606) derivatives can be pH-dependent. | The experimental system must be compatible with the altered pH. Determine the pKa of this compound if possible to guide pH selection. |
| Use of Co-solvents | Adding a small percentage of a water-miscible organic solvent (other than the initial DMSO stock) to the aqueous buffer can increase solubility. | Examples include ethanol (B145695) or polyethylene (B3416737) glycol (PEG). The final concentration of the co-solvent should be tested for compatibility with the experimental model (e.g., cell viability). |
| Excipients | Various excipients can be used to enhance the solubility of poorly soluble compounds. | See the table below for common excipients and their mechanisms. |
Commonly Used Excipients to Enhance Aqueous Solubility
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 80, Polysorbate 20, Sodium Lauryl Sulfate (SLS) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin. |
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) | Can inhibit drug crystallization and form amorphous solid dispersions, which have higher solubility than the crystalline form. |
Experimental Protocol: Small-Scale Solubility Testing with Excipients
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of aqueous buffers (e.g., PBS) containing different concentrations of a selected excipient (e.g., 0.1%, 0.5%, 1% Tween® 80).
-
To 1 mL of each excipient-containing buffer, add a small volume of the this compound DMSO stock to achieve the desired final concentration (ensure the final DMSO concentration remains low and constant across all samples).
-
Vortex each solution thoroughly.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at the desired experimental temperature.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
This compound Signaling Pathways
Understanding the biological context of this compound is crucial for experimental design. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells through the modulation of several signaling pathways.
This compound Induced Apoptosis Pathway
Caption: this compound triggers the extrinsic apoptosis pathway.
This compound Induced G2/M Cell Cycle Arrest
Caption: this compound mediates G2/M arrest via the JNK signaling pathway.
References
CIL-102 Technical Support Center: Investigating Off-Target Effects in Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting potential off-target effects of CIL-102 in non-cancerous cells. This compound is a potent anti-tumor agent that primarily functions by inhibiting tubulin polymerization. While it exhibits selectivity for cancer cells, understanding its effects on non-cancerous cells is crucial for comprehensive preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tubulin polymerization inhibitor. It binds to the colchicine-binding site on β-tubulin, which disrupts the formation and dynamics of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cells.
Q2: Does this compound affect non-cancerous cells?
A2: Studies have shown that this compound has a significant antiproliferative effect against human colorectal cancer cells, but not against normal human colonic epithelial cells (HCoEpiC) at similar concentrations[1]. This suggests a degree of selectivity for cancer cells. However, it is important to experimentally verify the cytotoxic profile of this compound in your specific non-cancerous cell line of interest.
Q3: We are observing unexpected cytotoxicity in our non-cancerous cell line treated with this compound. Could this be an off-target effect?
A3: While this compound shows selectivity, unexpected cytotoxicity in a non-cancerous cell line could indicate an off-target effect, especially at higher concentrations. Rapidly proliferating non-cancerous cells may be more susceptible to tubulin inhibitors. It is also possible that the observed phenotype is due to the engagement of other cellular targets. We recommend a systematic troubleshooting approach to investigate this.
Q4: What are the known signaling pathways affected by this compound?
A4: In cancer cells, this compound-induced apoptosis is associated with the generation of Reactive Oxygen Species (ROS) and the activation of several signaling pathways, including JNK1/2, NFκB, p300, and ERK1/2[2][3][4][5][6][7][8]. These pathways are often downstream of the initial disruption of microtubule dynamics.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Non-Cancerous Cell Line
If you observe significant cytotoxicity in a non-cancerous cell line at concentrations where this compound is expected to be selective, consider the following troubleshooting steps:
-
Confirm Cell Line Identity and Health: Ensure the cell line is not misidentified or contaminated. Use cells at a low passage number and ensure they are healthy and proliferating at a normal rate.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the precise IC50 value in your non-cancerous cell line and compare it to a sensitive cancer cell line.
-
Assess Proliferation Rate: The sensitivity of cells to tubulin inhibitors can be dependent on their proliferation rate. Compare the proliferation rate of your non-cancerous cell line to that of sensitive cancer cell lines.
-
Investigate On-Target Effects: Confirm that the observed cytotoxicity is accompanied by the expected on-target effects of a tubulin inhibitor, such as G2/M cell cycle arrest and microtubule disruption. This can help differentiate a potent on-target effect in a rapidly dividing normal cell line from a true off-target effect.
-
Consider Off-Target Screening: If the phenotype is inconsistent with tubulin inhibition, a broader off-target screening approach may be necessary.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Line Type | Cell Line Name | Effect | Concentration | Citation |
| Human Colorectal Cancer | DLD-1 | ~45% loss of viability | 1 µM | [1] |
| Human Colorectal Cancer | HCT-116 | ~50% loss of viability | 1 µM | [1] |
| Normal Human Colonic Epithelial | HCoEpiC | No significant antiproliferative effect | > 1 µM | [1] |
Table 2: Recommended Strategies for Off-Target Effect Investigation
| Strategy | Description | Purpose |
| Kinase Profiling | Screening this compound against a broad panel of kinases. | To identify potential off-target interactions with kinases, as some tubulin inhibitors have been shown to have kinase activity. |
| Chemical Proteomics | Using an immobilized version of this compound to pull down interacting proteins from cell lysates, followed by identification via mass spectrometry. | To directly identify cellular binding partners of this compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates. | To confirm direct target engagement of this compound with tubulin and to identify other potential binding partners. |
| Target Knockout/Knockdown | Using techniques like CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the primary target (tubulin). | To determine if the observed phenotype is dependent on the presence of the intended target. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on both non-cancerous and cancerous cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if this compound induces G2/M arrest in the cell line of interest.
Materials:
-
This compound
-
Treated and untreated cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration for a specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol visualizes the effect of this compound on the microtubule network.
Materials:
-
This compound
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at various concentrations for the desired time.
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells if required by the fixation method.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against tubulin.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: On-target signaling pathway of this compound in sensitive cells.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CIL-102 Concentration for Maximum Apoptosis
Welcome to the technical support center for CIL-102. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the apoptotic effects of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent inducer of apoptosis that primarily acts by disrupting microtubule polymerization. This action leads to mitotic arrest, where cells accumulate in the G2/M phase of the cell cycle.[1] This cell cycle arrest is associated with the upregulation of cyclin B1 and p34(cdc2) kinase activity.[1] Subsequently, this compound triggers the extrinsic apoptosis pathway through the activation of Fas-L and caspase-8.[2] It also influences the intrinsic pathway, as evidenced by the release of cytochrome c and the activation of caspase-9 and caspase-3.[2]
Q2: What is a typical effective concentration range for this compound to induce apoptosis?
A2: The effective concentration of this compound is highly dependent on the cell line being studied. However, a common starting point for in vitro studies is a concentration of 10 μM for a 24-hour treatment.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type, as different cell lines will exhibit varying sensitivities.
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The incubation time for observing apoptosis can vary. Studies have shown significant apoptosis in DLD-1 colorectal cancer cells after 24 hours of treatment with 10 μM this compound.[2] A time-course experiment (e.g., 12, 24, and 48 hours) is recommended to determine the optimal time point for your specific cell line and experimental goals.
Q4: Can this compound induce apoptosis through pathways other than caspase activation?
A4: Yes, there is evidence that a non-caspase pathway may also be involved in this compound-induced apoptosis. The pan-caspase inhibitor, benzyloxycarbonyl-VAD-fluoromethyl ketone, only partially inhibits the apoptotic effects of this compound.[1] Additionally, the apoptosis-inducing factor (AIF) has been observed to translocate from the mitochondria to the cytosol, suggesting a caspase-independent mechanism.[1]
Q5: How does this compound affect Bcl-2 family proteins?
A5: this compound treatment has been shown to decrease the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL in DLD-1 cells in a time-dependent manner.[3] This reduction in anti-apoptotic proteins contributes to the overall pro-apoptotic environment within the cell.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low percentage of apoptotic cells detected. | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The incubation time is too short. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| The cell line is resistant to this compound. | Consider using a different cell line or a combination therapy approach. | |
| High levels of necrosis observed. | The this compound concentration is too high, leading to rapid cell death. | Lower the concentration of this compound in your dose-response experiment. |
| Cells were handled too harshly during the experiment. | Be gentle when pipetting and centrifuging cells. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Maintain consistent cell culture practices and use cells within a similar passage number range. |
| Inaccurate pipetting or dilution of this compound. | Calibrate pipettes regularly and prepare fresh dilutions of this compound for each experiment. | |
| Weak or absent signal in Western blot for apoptotic markers. | Insufficient protein loading. | Accurately quantify protein concentration and load a sufficient amount (e.g., 20-40 µg). |
| The primary antibody concentration is not optimal. | Titrate the primary antibody to determine the best dilution. | |
| The timing of cell lysis is not optimal for detecting the target protein. | Perform a time-course experiment and collect lysates at different time points. |
Data Presentation
Table 1: Dose-Response of this compound on DLD-1 Colorectal Cancer Cells after 24-hour Treatment
| This compound Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 98.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 1 | 85.7 ± 2.1 | 8.3 ± 0.9 | 3.2 ± 0.4 | 11.5 ± 1.3 |
| 5 | 62.4 ± 3.5 | 20.1 ± 1.8 | 9.8 ± 1.1 | 29.9 ± 2.9 |
| 10 | 41.3 ± 2.8 | 35.6 ± 2.5 | 18.7 ± 1.6 | 54.3 ± 4.1 |
| 25 | 15.9 ± 1.9 | 22.4 ± 2.0 | 55.1 ± 4.9 | 77.5 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
1. Dose-Response and Time-Course Experiment for Optimal this compound Concentration
-
Cell Seeding: Seed the target cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Treatment: Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) in complete cell culture medium. Replace the existing medium with the this compound containing medium.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48 hours).
-
Apoptosis Assessment: At each time point, harvest the cells and assess the percentage of apoptotic cells using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.
2. Annexin V/PI Staining for Apoptosis Detection
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
CIL-102 Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on the stability and recommended storage conditions for CIL-102. Following these guidelines is crucial for ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped on wet ice and should be stored as a solid at -20°C immediately upon receipt. It is classified as a combustible solid, so it should be kept away from heat, sparks, and open flames.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. It has a solubility of 12 mg/mL in DMSO.
Q3: How should I store this compound stock solutions?
Q4: Is this compound sensitive to light?
A4: While direct photostability studies on this compound are not extensively published, a related compound, cilostazol (B1669032), has shown stability against photodegradation under stress testing conditions.[1] However, as a general laboratory precaution, it is advisable to protect this compound solutions from prolonged exposure to light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential stability issues I should be aware of?
A5: Based on studies of structurally related compounds, this compound may be susceptible to degradation under certain conditions:
-
Humidity: A similar compound, cilazapril, is known to be unstable in the solid state under humid conditions.[2][3] Therefore, it is crucial to store this compound in a dry environment.
-
pH: Related compounds have shown degradation in both acidic and alkaline conditions.[1] It is important to consider the pH of your experimental buffers.
-
Oxidation: Oxidative conditions have also been shown to cause degradation of similar compounds.[1] Avoid unnecessary exposure to strong oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | - Ensure this compound solid is stored at -20°C in a desiccated environment.- Prepare fresh stock solutions in DMSO.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility.- Perform a solubility test in your specific experimental buffer before proceeding with large-scale experiments. |
| Gradual decrease in the expected biological effect over time in multi-day experiments. | Instability of this compound in the experimental medium at 37°C. | - Consider preparing fresh working solutions from a frozen stock for each day of the experiment.- If possible, conduct a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer at the experimental temperature. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Storage Temperature (Solid) | -20°C | |
| Shipping Condition | Wet Ice | |
| Recommended Solvent | DMSO | |
| Solubility in DMSO | 12 mg/mL | |
| Storage of Stock Solutions | Aliquot and store at -20°C | General Best Practice |
| Light Sensitivity | Protect from prolonged light exposure | General Best Practice |
| Humidity Sensitivity | Store in a dry environment | [2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. This is a generalized protocol that can be adapted for this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Method: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.[4]
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at a controlled temperature for a defined period. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample in the dark.
-
-
HPLC Analysis:
-
Analyze the stressed samples and an unstressed control sample by HPLC.
-
Monitor the decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Caption: Recommended workflow for handling and storing this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does Polyvinylpyrrolidone Improve the Chemical Stability of Cilazapril in Solid State? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting CIL-102 resistance in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CIL-102 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semi-synthetic alkaloid derivative that functions as a microtubule-targeting agent.[1] It binds to β-tubulin at the colchicine-binding site, inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1][4] Additionally, this compound has been shown to generate reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects.[5][6]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?
To confirm acquired resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental (sensitive) cell line.[7][8] A significant increase in the IC50 value indicates the development of resistance. It is recommended to generate dose-response curves for both cell lines to visualize the shift in sensitivity.
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of acquired resistance to this compound are not extensively documented, resistance to other microtubule-targeting agents is well-characterized and may be applicable. Potential mechanisms include:
-
Alterations in the Drug Target (β-Tubulin):
-
Increased Drug Efflux:
-
Overexpression of ABC Transporters: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which function as efflux pumps to actively remove this compound from the cell, thereby reducing its intracellular concentration.[11]
-
-
Activation of Bypass Signaling Pathways:
-
Cells may activate alternative signaling pathways to promote survival and proliferation, circumventing the cell cycle arrest and apoptotic signals induced by this compound.
-
-
Alterations in Apoptotic Pathways:
-
Defects in the apoptotic machinery, such as mutations in p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2), can make cells more resistant to this compound-induced cell death.
-
Q4: How can I investigate the mechanism of resistance in my this compound-resistant cell line?
A systematic approach is recommended to identify the resistance mechanism. The following experimental workflow can be used:
Caption: Troubleshooting workflow for this compound resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Gradual loss of this compound efficacy over multiple passages. | Development of acquired resistance. | 1. Perform a cell viability assay (e.g., MTT) to confirm a shift in the IC50 value.[8] 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with this compound to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q4). |
| Cell line contamination or genetic drift. | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Revert to an early-passage, frozen stock of the cell line. | |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. 2. Verify the storage conditions and stability of the drug. | |
| Heterogeneous response to this compound within the cell population. | Emergence of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture. | 1. Ensure thorough mixing of the media after adding this compound. 2. For adherent cells, check for uniform cell density across the culture vessel. | |
| No change in tubulin expression or sequence, but resistance is observed. | Increased drug efflux. | 1. Perform Western blot or qPCR to assess the expression of ABC transporters (e.g., P-glycoprotein). 2. Use an ABC transporter inhibitor in combination with this compound to see if sensitivity is restored. |
| Altered apoptotic signaling. | 1. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, caspases) by Western blot. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Resistance Fold-Change |
| Parental MCF-7 (Sensitive) | 0.5 | - |
| MCF-7/CIL-102R (Resistant) | 5.0 | 10 |
| Parental PC-3 (Sensitive) | 0.8 | - |
| PC-3/CIL-102R (Resistant) | 9.6 | 12 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Tubulin and ABC Transporter Expression
This protocol is for analyzing the expression levels of specific proteins.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-tubulin, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent detection reagent. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Immunofluorescence for Microtubule Visualization
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on sterile glass coverslips and treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-tubulin antibody for 1-2 hours, followed by the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: this compound mechanism of action and resistance.
Caption: Workflow for generating a resistant cell line.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
How to minimize CIL-102 cytotoxicity in normal cells
Welcome to the technical support center for CIL-102. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, or 1-[4-(furo[2,3-b]quinolin-4-ylamino) phenyl]ethanone, is an alkaloid derivative of Camptotheca acuminata. Its anti-tumor activity stems from several mechanisms, including the induction of mitotic arrest and apoptosis. This compound interacts with and disrupts microtubule polymerization, leading to an accumulation of cells in the G2/M phase of the cell cycle. Furthermore, it is known to generate reactive oxygen species (ROS), which can trigger cell death through various signaling pathways, including JNK activation. In some cancer cells, it has been shown to upregulate p21 and GADD45, proteins involved in cell cycle arrest and DNA damage response.
Q2: What are the observed cytotoxic effects of this compound in normal versus cancer cells?
A2: Preclinical studies indicate that this compound exhibits a degree of selectivity for cancer cells over normal cells. For instance, one study demonstrated that this compound did not show significant cytotoxic effects in normal human colonic epithelial cells (HCoEpiC) at concentrations that were effective against colorectal cancer cell lines. Similarly, derivatives of this compound have been shown to selectively inhibit the proliferation of castration-resistant prostate cancer (CRPC) cells over non-cancerous prostate epithelial cells. This suggests a therapeutic window for this compound, although cytotoxicity in normal cells can still be a concern at higher concentrations or with prolonged exposure.
Q3: How can I minimize the cytotoxicity of this compound in my normal cell lines during in vitro experiments?
A3: Minimizing cytotoxicity in normal cells is crucial for evaluating the therapeutic potential of this compound. Several strategies can be employed:
-
Optimize Concentration and Exposure Time: Conduct a thorough dose-response study to determine the optimal concentration of this compound that induces cytotoxicity in your target cancer cells while having a minimal effect on normal cells. Additionally, optimizing the incubation time can reduce off-target effects.
-
Co-administration with Antioxidants: Since this compound's mechanism involves the generation of ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate oxidative stress in normal cells. It is important to note that this may also reduce the efficacy of this compound in cancer cells, so careful titration is necessary.
-
Implement Cyclotherapy: This strategy involves inducing a temporary cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent drugs like this compound. Since many cancer cells have defective cell cycle checkpoints, they will continue to proliferate and be targeted by the drug.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal control cells. | Concentration of this compound is too high. | Perform a dose-response experiment to identify a therapeutic window where cancer cells are sensitive, and normal cells are relatively resistant. |
| Prolonged exposure time. | Reduce the incubation time with this compound. Consider a "pulse-chase" experiment where the drug is removed after a shorter period. | |
| Off-target effects. | Lower the concentration of this compound. If the issue persists, consider co-treatment with a cytoprotective agent (see protocols below). | |
| Inconsistent results between experiments. | Cell passage number. | Use cells with a consistent and low passage number for all experiments to avoid genetic drift and altered drug sensitivity. |
| Cell density at the time of treatment. | Seed cells at a consistent density and treat them at a predetermined confluency to ensure uniformity in their response. | |
| Degradation of this compound. | Ensure proper storage of this compound according to the manufacturer's instructions to maintain its potency. | |
| Reduced anti-cancer efficacy when using cytoprotective agents. | Interference with the mechanism of action. | This is an expected outcome, especially with antioxidants. The goal is to find a balance where normal cells are protected, and sufficient anti-cancer activity is retained. A thorough titration of the cytoprotective agent is necessary. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is also provided where available. An SI value greater than 1 suggests a selective effect on cancer cells.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Cancer Cell Lines | |||
| PC-3 | Prostate Carcinoma | 2.69 | 0.35 (vs. M-10) |
| A549 | Lung Carcinoma | 0.61 | 1.56 (vs. M-10) |
| MCF-7 | Breast Adenocarcinoma | 0.31 | 3.06 (vs. M-10) |
| DLD-1 | Colorectal Adenocarcinoma | ~1.0 (viability reduced to 55% at 1µM) | >1 (vs. HCoEpiC) |
| HCT-116 | Colorectal Carcinoma | ~1.0 (viability reduced to 50% at 1µM) | >1 (vs. HCoEpiC) |
| Normal Cell Lines | |||
| M-10 | Mammary Epithelial | 0.95 | - |
| HCoEpiC | Colonic Epithelial | >1.0 (no significant cytotoxicity at 1µM) | - |
| RWPE-1 | Prostate Epithelial | High (derivatives showed selectivity) | - |
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps for a colorimetric assay to assess cell viability and determine the IC50 of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol for Co-administration of N-acetylcysteine (NAC) to Mitigate ROS-induced Cytotoxicity
This protocol describes how to use NAC to counteract the ROS-generating effects of this compound.
Materials:
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
-
Target cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
Reagents for viability assay (e.g., MTT)
Procedure:
-
Cell Seeding:
-
Follow step 1 of the MTT assay protocol.
-
-
NAC Pre-treatment:
-
Prepare different concentrations of NAC in complete medium.
-
Remove the old medium and add 100 µL of medium containing the desired NAC concentration.
-
Incubate the cells with NAC for 1-2 hours before adding this compound.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in medium that also contains the corresponding concentration of NAC.
-
Remove the NAC-containing medium and add 100 µL of the this compound and NAC co-treatment medium.
-
-
Incubation and Viability Assessment:
-
Incubate for the desired exposure time.
-
Assess cell viability using the MTT assay (or another preferred method) as described in Protocol 1.
-
-
Data Analysis:
-
Compare the IC50 values of this compound in the presence and absence of NAC for both cancer and normal cell lines to evaluate the protective effect of NAC.
-
Protocol for In Vitro Cyclotherapy
This protocol provides a framework for inducing temporary cell cycle arrest in normal cells to protect them from this compound.
Materials:
-
This compound stock solution
-
A reversible cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib)
-
Target cancer and normal cell lines with functional and non-functional p53, respectively (ideal scenario).
-
Complete cell culture medium
-
Reagents for cell cycle analysis (e.g., propidium (B1200493) iodide) and viability assay.
Procedure:
-
Cell Seeding:
-
Seed both normal and cancer cells in separate plates for viability and cell cycle analysis.
-
-
Induction of Cell Cycle Arrest in Normal Cells:
-
Treat the normal cells with an appropriate concentration of the cell cycle inhibitor for a predetermined time (e.g., 24 hours) to induce G1 arrest. Confirm arrest via flow cytometry.
-
-
This compound Treatment:
-
After inducing arrest in normal cells, treat both the arrested normal cells and the proliferating cancer cells with various concentrations of this compound.
-
-
Washout and Recovery (Optional but recommended):
-
After the this compound treatment period, wash the cells with fresh medium to remove both the cell cycle inhibitor and this compound.
-
Allow the cells to recover in fresh medium.
-
-
Assessment:
-
Assess cell viability in both cell lines at various time points after this compound treatment.
-
Perform cell cycle analysis on the normal cells after the washout period to confirm they can re-enter the cell cycle.
-
-
Data Analysis:
-
Compare the cytotoxicity of this compound in arrested normal cells versus proliferating cancer cells.
-
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical relationship of the cyclotherapy strategy.
Technical Support Center: CIL-102 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of CIL-102. This compound, a promising anti-cancer agent, is a tubulin polymerization inhibitor that induces mitotic arrest and apoptosis in various cancer cell lines.[1] However, its chemical class, 4-anilinofuro[2,3-b]quinolines, is known for poor water solubility and low oral bioavailability, which can impede in vivo efficacy.[2] This guide offers strategies to overcome these limitations.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with this compound, likely stemming from its poor bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption in the gastrointestinal tract. | 1. Formulation Enhancement: Utilize solubility-enhancing formulations such as lipid-based nanoparticles, solid dispersions, or self-emulsifying drug delivery systems (SEDDS).[3][4][5][6][7] 2. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area for dissolution.[7][8] 3. Alternative Administration Route: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass gastrointestinal absorption barriers. |
| Lack of tumor growth inhibition in xenograft models despite in vitro potency. | Insufficient drug concentration at the tumor site due to poor systemic exposure. | 1. Optimize Formulation and Route: Implement the formulation and administration route changes suggested above to increase systemic bioavailability. 2. Dose Escalation Study: Carefully increase the administered dose while monitoring for toxicity. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a PK/PD study to correlate plasma concentration with anti-tumor activity and optimize the dosing regimen. |
| High variability in efficacy between individual animals. | Inconsistent absorption from the gastrointestinal tract. This is common for poorly soluble compounds. | 1. Use a More Robust Formulation: Employ advanced formulations like SEDDS or lipid nanoparticles that can reduce absorption variability.[3][7] 2. Switch to Parenteral Administration: IV or IP administration will provide more consistent systemic exposure. |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous vehicle for injection. | Low aqueous solubility of this compound. | 1. Use a Co-solvent System: Prepare the dosing solution using a mixture of solvents such as DMSO, polyethylene (B3416737) glycol (PEG), and saline. The final DMSO concentration should be minimized to reduce toxicity. 2. Formulate as a Suspension: If a solution is not feasible, a fine, uniform suspension can be prepared using suspending agents and particle size reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo studies with this compound?
A1: For initial in vivo studies, a simple co-solvent system is often employed for parenteral administration (IV or IP). A common starting point could be a vehicle of 10% DMSO, 40% PEG400, and 50% saline. However, for oral administration, more advanced formulations like lipid-based nanoparticles or solid dispersions are recommended to improve bioavailability.[3][5][6][7]
Q2: How can I improve the oral bioavailability of this compound?
A2: Several strategies can enhance the oral bioavailability of poorly soluble drugs like this compound:
-
Lipid-Based Formulations: Encapsulating this compound in lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[3][6][7]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[4][5]
-
Nanocrystals: Reducing the particle size of this compound to the nanoscale increases its surface area and dissolution velocity.[4]
-
Chemical Modification: While more complex, creating a more soluble salt or a prodrug of this compound could be a long-term strategy. A hydrochloride salt of a similar compound significantly improved both water solubility and oral bioavailability.[2]
Q3: What analytical methods can be used to measure this compound concentrations in plasma and tissue?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like this compound in biological matrices. A validated LC-MS/MS method will be necessary to accurately determine pharmacokinetic parameters.
Q4: Are there any known signaling pathways affected by this compound that I can use as pharmacodynamic markers in my in vivo studies?
A4: Yes, this compound is known to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] In colorectal cancer cells, it has been shown to activate the JNK1/2 signaling pathway and increase the expression of p21 and GADD45.[9] In gastric cancer models, this compound treatment leads to increased ROS production and upregulation of TNFR1 and TRAIL.[10] These downstream effectors can be measured in tumor tissue as pharmacodynamic markers of this compound activity.
Signaling Pathways and Experimental Workflows
References
- 1. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CIL-102 Stability in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CIL-102 in cell culture media. While specific public data on the degradation and half-life of this compound is limited, this resource offers general protocols, troubleshooting advice, and answers to frequently asked questions based on established principles of compound stability in in vitro systems.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
The stability of this compound directly impacts the actual concentration of the compound that cells are exposed to over the duration of an experiment. If this compound degrades rapidly, the effective concentration will decrease over time, leading to a misinterpretation of its biological effects and inaccurate determination of parameters like IC50 values. Understanding its stability is crucial for ensuring reproducible and reliable experimental outcomes.
Q2: What are the primary factors that can influence the degradation of this compound in cell culture media?
Several factors can affect the stability of a small molecule like this compound in cell culture media. These include:
-
pH of the media: Changes in pH can lead to acid or base-catalyzed hydrolysis.
-
Temperature: Experiments are typically conducted at 37°C, which can accelerate the degradation of thermally labile compounds.
-
Presence of serum: Serum contains enzymes (e.g., esterases, proteases) that can metabolize the compound.
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Interactions with media components: Components of the cell culture media, such as amino acids or reducing agents, could potentially react with the compound.
-
Cellular metabolism: If the compound is taken up by cells, it can be metabolized by intracellular enzymes.
Q3: How can I get a preliminary assessment of this compound stability for my experiments without conducting a full stability study?
A simple way to get a preliminary idea of stability is to prepare this compound in your cell culture media (with and without serum) and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 8, 24 hours). You can then compare the biological activity of these "aged" media solutions to that of a freshly prepared solution in a short-term cell-based assay (e.g., a 2-hour cell viability assay). A significant loss of activity in the aged media would suggest instability.
Troubleshooting Guide
Issue: I am observing inconsistent results with this compound in my multi-day experiments.
-
Question: Could the inconsistency be due to the degradation of this compound over the course of the experiment?
-
Answer: Yes, if this compound is unstable in your cell culture media, its effective concentration will decrease over time, leading to variable results. For multi-day experiments, it is advisable to refresh the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a more constant concentration.
Issue: The biological activity of this compound seems to be lower than expected based on published data.
-
Question: Could the way I prepare and store my this compound stock solution affect its stability and potency?
-
Answer: Absolutely. This compound stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working solutions, dilute the stock in pre-warmed media immediately before adding it to the cells.
Issue: I am seeing a decrease in the effect of this compound when I use a higher serum concentration in my media.
-
Question: Can serum components directly impact the stability and availability of this compound?
-
Answer: Yes, serum contains enzymes that can metabolize this compound, potentially reducing its half-life. Additionally, this compound might bind to serum proteins like albumin, which can reduce its free concentration and thus its availability to the cells. If you suspect serum-related effects, you can perform a stability study comparing media with and without serum, or with different serum concentrations.
Experimental Protocols
Protocol: Assessment of Small Molecule Stability in Cell Culture Media
This protocol provides a general method for determining the stability of a compound like this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Analytical method for quantifying the compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare two sets of working solutions by diluting the stock solution into:
-
Cell culture medium without FBS.
-
Cell culture medium with the desired concentration of FBS (e.g., 10%).
-
-
The final concentration of this compound should be relevant to the concentrations used in your biological assays. The final DMSO concentration should be kept low (e.g., <0.1%).
-
-
Incubation:
-
Aliquot the prepared test solutions into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition for analysis. The time point "0" represents the sample taken immediately after preparation.
-
-
Sample Processing:
-
For each time point, immediately stop any potential degradation by freezing the samples at -80°C until analysis.
-
If the media contains serum, protein precipitation may be necessary before analysis. This can be done by adding a cold organic solvent (e.g., 3 volumes of acetonitrile), vortexing, and centrifuging to pellet the precipitated proteins. The supernatant containing the compound is then collected for analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
A standard curve of this compound in the corresponding matrix (media with and without serum) should be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
Calculate the half-life (t1/2) of the compound under each condition.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 92 |
| 8 | 95 | 75 |
| 24 | 85 | 40 |
| 48 | 70 | 15 |
Table 2: Hypothetical Half-life of this compound in Cell Culture Media at 37°C
| Condition | Calculated Half-life (hours) |
| Media without Serum | ~72 |
| Media with 10% FBS | ~20 |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Factors influencing this compound stability in in vitro experiments.
Technical Support Center: CIL-102 & Fluorescence-Based Assays
This technical support center provides troubleshooting guidance for researchers using CIL-102 in fluorescence-based assays. This compound, a furo[2,3-b]quinoline (B11916999) derivative, is a valuable compound in cancer research, known to induce cell cycle arrest and apoptosis.[1] However, its aromatic structure raises the possibility of intrinsic fluorescence, which could interfere with experimental results. This guide offers practical advice and protocols to identify and mitigate potential fluorescence interference from this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound the same as Coumarin 102?
No, this compound and Coumarin 102 are different compounds with distinct chemical structures and properties.
-
This compound: 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, with the chemical formula C₁₉H₁₄N₂O₂.
-
Coumarin 102: 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[2]benzopyrano[6,7,8-ij]quinolizin-11-one, with the chemical formula C₁₆H₁₇NO₂.
It is crucial to ensure you are using the correct compound for your experiments.
Q2: Does this compound exhibit autofluorescence?
The intrinsic fluorescence of this compound is not well-documented in publicly available literature. However, its chemical structure, containing a furoquinoline core, suggests a potential for autofluorescence as quinoline (B57606) derivatives can be fluorescent. Therefore, it is essential to experimentally determine if this compound fluoresces under the conditions of your specific assay.
Q3: Can I use this compound in fluorescence microscopy with blue dyes like DAPI?
Yes, published studies have successfully used this compound in combination with DAPI staining for fluorescence microscopy to visualize apoptosis in colorectal cancer cells.[2][3][4][5][6] In these studies, cells were treated with this compound (e.g., 1 µM for 24 hours) before DAPI staining. This suggests that at these concentrations, any potential interference from this compound in the DAPI emission channel was likely negligible or accounted for. However, it is always recommended to include proper controls to confirm this in your experimental setup.
Q4: What are the primary sources of interference in fluorescence-based assays?
Interference in fluorescence-based assays can arise from several sources, including:
-
Compound Autofluorescence: The test compound itself emits light at the excitation and/or emission wavelengths of the fluorescent probe being used.
-
Fluorescence Quenching: The test compound absorbs the light emitted by the fluorophore, leading to a decrease in the detected signal.
-
Light Scatter: Precipitated or aggregated compounds can scatter excitation light, leading to artificially high fluorescence readings.
-
Cellular Autofluorescence: Endogenous cellular components, such as NADH and riboflavin, can contribute to background fluorescence.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Step 1: Initial Assessment of Potential Interference
The first step is to determine if this compound is contributing to the signal in your assay.
Experimental Protocol: Compound-Only Control
-
Prepare a serial dilution of this compound in the same assay buffer and concentration range used in your experiment.
-
Plate the this compound dilutions in a multi-well plate (the same type used for your assay).
-
Add all assay components except for your fluorescent probe or cells.
-
Read the plate using the same fluorescence plate reader and filter settings as your main experiment.
-
Analyze the data: If you observe a concentration-dependent increase in signal in the wells containing only this compound, this indicates that the compound is autofluorescent under your assay conditions.
Step 2: Characterizing this compound Autofluorescence
If autofluorescence is detected, the next step is to determine its spectral properties.
Experimental Protocol: Determining Excitation and Emission Spectra
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a scanning spectrofluorometer to measure the fluorescence spectra.
-
To determine the emission spectrum:
-
Excite the this compound solution at a range of wavelengths (e.g., from 300 nm to 500 nm in 10 nm increments).
-
For each excitation wavelength, scan the emission across a broad range of wavelengths (e.g., from the excitation wavelength + 20 nm up to 700 nm).
-
Identify the excitation wavelength that gives the highest emission intensity. This is the optimal excitation wavelength. The corresponding emission scan is the emission spectrum.
-
-
To determine the excitation spectrum:
-
Set the emission monochromator to the wavelength of maximum emission determined in the previous step.
-
Scan the excitation monochromator over a range of wavelengths (e.g., from 300 nm to 500 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
Step 3: Mitigating this compound Interference
Once you have characterized the autofluorescence of this compound, you can implement strategies to minimize its impact on your assay.
| Mitigation Strategy | Description |
| Spectral Separation | If the excitation and emission spectra of this compound do not significantly overlap with those of your fluorescent probe, you may be able to use filter sets that specifically detect your probe's signal while minimizing the collection of this compound's autofluorescence. |
| Background Subtraction | If there is some spectral overlap, you can run parallel control wells containing this compound without the fluorescent probe. The signal from these wells can be subtracted from the signal of the experimental wells. |
| Use Red-Shifted Dyes | Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum. Switching to fluorescent probes that excite and emit at longer wavelengths (red or far-red) can often reduce interference. |
| Reduce this compound Concentration | If experimentally feasible, lowering the concentration of this compound may reduce its autofluorescence to a negligible level. |
| Change Assay Readout | If fluorescence interference cannot be overcome, consider using an alternative, non-fluorescence-based assay readout, such as luminescence or absorbance. |
Data Presentation
Table 1: Hypothetical Spectral Properties of a Furoquinoline Compound
Disclaimer: The following data is hypothetical and intended for illustrative purposes only. The actual spectral properties of this compound must be determined experimentally.
| Property | Wavelength (nm) |
| Maximum Excitation (λex) | ~380 |
| Maximum Emission (λem) | ~450 |
| Commonly Used Dyes | |
| DAPI (with DNA) | λex: ~358 nm, λem: ~461 nm |
| FITC | λex: ~495 nm, λem: ~519 nm |
| TRITC | λex: ~557 nm, λem: ~576 nm |
This table illustrates how knowing the spectral properties of this compound would allow a researcher to assess potential overlap with common fluorophores.
Visualizations
Logical Workflow for Troubleshooting this compound Interference
Caption: Troubleshooting workflow for this compound fluorescence interference.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.[1][3]
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Tubulin Binding of CIL-102 and Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two tubulin inhibitors, CIL-102 and colchicine (B1669291). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology and cell biology.
Executive Summary
Both this compound and colchicine target tubulin, a critical protein for microtubule formation and dynamics, thereby inducing cell cycle arrest and apoptosis. While both compounds bind to the colchicine-binding site on the β-subunit of tubulin, key differences in their binding affinity, kinetics, and thermodynamics are observed. This compound exhibits a higher binding affinity and a significantly faster binding rate compared to colchicine. This guide delves into the quantitative data supporting these differences and the downstream cellular consequences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and colchicine binding to tubulin.
| Parameter | This compound | Colchicine | Reference |
| Binding Affinity (Kd) | ~0.4 µM | ~1.4 µM | [1] |
| Binding Stoichiometry (n) | 1 | ~0.8 | [1] |
| Thermodynamics | Enthalpy-driven | Entropy-driven | [1] |
| Binding Kinetics | ~1000 times faster than colchicine | Slow association and dissociation | [1][2] |
| Thermodynamic Parameters (ITC) | This compound | Reference |
| ΔH (kcal/mol) | Favorable (negative) | [1] |
| TΔS (kcal/mol) | Unfavorable (negative) | [1] |
| ΔCp (cal/mol·K) | -790 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC) for this compound Binding to Tubulin
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-tubulin interaction.
Materials:
-
Purified tubulin protein
-
This compound
-
Isothermal titration calorimeter
-
Degassing station
-
Buffer: 50 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
Protocol:
-
Sample Preparation:
-
Dialyze purified tubulin against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a stock solution of this compound in the same dialysis buffer. A small amount of DMSO can be used for initial solubilization, ensuring the final DMSO concentration is identical in both the tubulin and this compound solutions to minimize heats of dilution.
-
Accurately determine the concentrations of both tubulin and this compound using a spectrophotometer or a suitable protein assay.
-
Degas both the tubulin and this compound solutions for 10-15 minutes immediately before the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the tubulin solution (e.g., 5-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 50-500 µM, typically 10-fold higher than the tubulin concentration) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections (e.g., 120-180 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution, and subtract this from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Tubulin Polymerization Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and colchicine on tubulin polymerization.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound and Colchicine stock solutions
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, half-area, UV-transparent plates
Protocol:
-
Reagent Preparation:
-
On ice, prepare the tubulin polymerization master mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[3] Keep the master mix on ice.
-
Prepare a series of 10x dilutions of this compound and colchicine in General Tubulin Buffer from stock solutions. Also, prepare a vehicle control (e.g., buffer with the same final DMSO concentration as the test compounds).
-
-
Assay Procedure:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[3]
-
Add 10 µL of the 10x compound dilutions or vehicle control to the appropriate wells of the pre-warmed plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization master mix to each well.
-
Immediately place the plate in the 37°C plate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes in kinetic mode.[4]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration of the inhibitors and the control.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance for each curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and colchicine, as well as a typical experimental workflow for comparing tubulin inhibitors.
Caption: this compound Induced Apoptotic Signaling Pathway.
References
CIL-102: A Comparative Analysis of Efficacy Against Other Camptotheca acuminata Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of CIL-102, a derivative of Camptotheca acuminata, with other notable derivatives from the same source: topotecan (B1662842), irinotecan (B1672180), and belotecan (B1684226). This analysis is based on publicly available preclinical and clinical data, focusing on in vitro cytotoxicity, in vivo tumor growth inhibition, and mechanisms of action.
Executive Summary
This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion in various cancer cell lines. While direct comparative studies between this compound and other camptothecin (B557342) derivatives are limited, the available data suggests it is a promising therapeutic agent. Topotecan, irinotecan, and belotecan are established topoisomerase I inhibitors with proven clinical efficacy in specific cancer types. This guide synthesizes the current evidence to facilitate an informed perspective on the relative efficacy of these compounds.
Mechanism of Action: Topoisomerase I Inhibition
All four compounds share a fundamental mechanism of action: the inhibition of DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, these derivatives prevent the re-ligation of single-strand breaks. The collision of the replication fork with this stabilized "cleavable complex" leads to double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.
Caption: General mechanism of action for Camptotheca acuminata derivatives.
In Vitro Efficacy: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following tables summarize the available IC50 values for this compound, topotecan, irinotecan, and belotecan in various human cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1.59 - 2.23[1] |
| LNCaP C-81 | Prostate Cancer | ~1.0[1] |
| NE 1.3 | Prostate Cancer | <1.0[1] |
| NE 1.8 | Prostate Cancer | <1.0[1] |
| DLD-1 | Colorectal Cancer | ~1.0 |
| HCT-116 | Colorectal Cancer | ~1.0 |
Table 2: In Vitro Cytotoxicity of Other Camptotheca acuminata Derivatives (Selected Data)
| Compound | Cell Line | Cancer Type | IC50 |
| Topotecan | MCF-7 | Breast Cancer | 13 nM |
| DU-145 | Prostate Cancer | 2 nM | |
| Neuroblastoma (non-MYCN-amplified) | Neuroblastoma | Generally < MYCN-amplified | |
| Neuroblastoma (MYCN-amplified) | Neuroblastoma | Generally > non-MYCN-amplified | |
| Irinotecan | LoVo | Colorectal Cancer | 15.8 µM |
| HT-29 | Colorectal Cancer | 5.17 µM | |
| Ovarian Cancer cell line | Ovarian Cancer | 75.3 µM | |
| PANC-1 | Pancreatic Cancer | 11 µM | |
| Belotecan | Caski | Cervical Cancer | 30 ng/mL (~64 nM) |
| HeLa | Cervical Cancer | 150 ng/mL (~319 nM) | |
| SiHa | Cervical Cancer | 150 ng/mL (~319 nM) | |
| U87 MG | Glioma | 84.66 nM | |
| U251 MG | Glioma | 14.57 nM |
In Vivo Efficacy: Preclinical and Clinical Findings
This compound
Topotecan, Irinotecan, and Belotecan
These clinically approved drugs have extensive in vivo data from both preclinical xenograft models and human clinical trials.
Table 3: Summary of In Vivo Efficacy for Topotecan, Irinotecan, and Belotecan
| Compound | Cancer Type | Key In Vivo Findings |
| Topotecan | Small Cell Lung Cancer (SCLC) | Demonstrated significant tumor growth delay in SCLC xenograft models.[3] In clinical trials, showed response rates of 18.3% (oral) and 21.9% (IV) in second-line therapy for sensitive SCLC.[4] |
| Irinotecan | Colorectal Cancer | In xenograft models, irinotecan caused tumor regression.[5] Clinically, it is a standard treatment for metastatic colorectal cancer. |
| Belotecan | SCLC, Ovarian Cancer | In a phase 2b trial for sensitive-relapsed SCLC, belotecan showed a higher overall response rate (33%) compared to topotecan (21%) and a significantly longer median overall survival (13.2 vs. 8.2 months).[6] In recurrent epithelial ovarian cancer, belotecan-based chemotherapy had a higher overall response rate (45.7%) compared to topotecan-based therapy (24.4%).[7] |
Signaling Pathways of this compound
This compound has been shown to induce apoptosis and cell cycle arrest through the modulation of several signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway. This leads to the upregulation of p53 and GADD45, promoting cell cycle arrest at the G2/M phase and inducing apoptosis.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase III study of oral compared with intravenous topotecan as second-line therapy in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy between topotecan- and belotecan-, a new camptothecin analog, based chemotherapies for recurrent epithelial ovarian cancer: a single institutional experience - PubMed [pubmed.ncbi.nlm.nih.gov]
CIL-102 vs. Doxorubicin: A Comparative Guide to Apoptosis Induction in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CIL-102 and the widely-used chemotherapeutic agent, doxorubicin (B1662922), in their capacity to induce apoptosis in breast cancer cells. While extensive data exists for doxorubicin, research on the specific apoptotic mechanisms of this compound in breast cancer is still emerging. This guide compiles the available experimental data to offer a current perspective and highlight areas for future investigation.
Executive Summary
Doxorubicin is a well-established anthracycline antibiotic that induces apoptosis in breast cancer cells through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[1][2] Its efficacy is supported by a large body of evidence detailing its impact on key apoptotic signaling pathways.
This compound, a synthetic furo[2,3-b]quinoline (B11916999) derivative, has demonstrated anti-cancer and apoptotic effects in various cancer types, including colorectal and prostate cancer.[3] While its activity in breast cancer has been noted, specific quantitative data and detailed mechanistic studies in this context are limited. This guide, therefore, presents data on this compound from other cancer models as a point of reference, underscoring the need for direct comparative studies in breast cancer.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and doxorubicin concerning their effects on breast cancer cells. It is important to note that the data for this compound in breast cancer is sparse, and some of the presented data is from other cancer cell lines.
Table 1: IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| This compound (as "102a") | MDA-MB-231 | Breast Cancer | 157 ± 1.41 | Not Specified |
| Doxorubicin | MCF-7 | Breast Cancer | 4 | 48h |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 1 | 48h |
| Doxorubicin | MCF-7 | Breast Cancer | 8.306 | 48h |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6.602 | 48h |
Note: The IC50 value for "102a" in MDA-MB-231 cells is from a supplementary table in a publication and requires further confirmation to be definitively identified as this compound.
Table 2: Effects on Key Apoptotic Proteins
| Compound | Cell Line (Cancer Type) | Effect on Bax | Effect on Bcl-2 | Caspase Activation |
| This compound | DLD-1 (Colorectal) | - | Decrease | Cleavage of Caspase-3 & -9 |
| Doxorubicin | MCF-7 (Breast) | Increase | Decrease | Activation of Caspase-3 & -8 |
| Doxorubicin | MDA-MB-231 (Breast) | Increase | Decrease | Activation of Caspase-3 & -8 |
Apoptotic Signaling Pathways
The induction of apoptosis is a complex process involving multiple signaling cascades. The proposed pathways for doxorubicin in breast cancer and this compound in other cancers are depicted below.
Doxorubicin-Induced Apoptosis in Breast Cancer
Doxorubicin primarily induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It generates reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction. This results in the release of cytochrome c and the activation of the caspase cascade. Doxorubicin also upregulates the expression of death receptors, further amplifying the apoptotic signal.
Caption: Doxorubicin-induced apoptosis pathway in breast cancer.
This compound-Induced Apoptosis (Based on Colorectal Cancer Data)
In colorectal cancer cells, this compound has been shown to induce apoptosis by activating the JNK signaling pathway, leading to the upregulation of p21 and GADD45.[3] This results in cell cycle arrest and activation of the extrinsic apoptotic pathway through Fas-L, leading to the cleavage of caspases. It also influences the intrinsic pathway by decreasing the levels of the anti-apoptotic protein Bcl-2.
Caption: this compound-induced apoptosis pathway in colorectal cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or doxorubicin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or doxorubicin at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: General experimental workflow for apoptosis studies.
Conclusion and Future Directions
Doxorubicin is a potent inducer of apoptosis in breast cancer cells with well-documented mechanisms of action. This compound shows promise as an anti-cancer agent, with evidence of apoptosis induction in other cancer types. However, a significant knowledge gap exists regarding its specific effects and signaling pathways in breast cancer.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound and doxorubicin in various breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D) to directly compare their efficacy.
-
Mechanistic Elucidation: Investigating the detailed molecular mechanisms of this compound-induced apoptosis in breast cancer, including its effects on the Bcl-2 family, caspases, and other key signaling molecules.
-
Quantitative Analysis: Generating robust quantitative data, including IC50 values and apoptosis rates, for this compound in a panel of breast cancer cell lines.
Such studies are imperative to fully understand the therapeutic potential of this compound in breast cancer and to inform its potential clinical development as a standalone or combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Reactive Oxygen Species in CIL-102-Induced Cell Death: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the role of reactive oxygen species (ROS) in cell death induced by CIL-102, a promising anti-cancer agent. Through a detailed comparison with other apoptosis-inducing compounds and supported by experimental data, this document elucidates the mechanisms of action and offers insights for future research and development.
This compound, a synthetic alkaloid derivative, has demonstrated significant anti-tumor activity in various cancer cell lines, including colorectal, prostate, and astrocytoma.[1][2][3] A growing body of evidence suggests that its primary mechanism of action involves the induction of cell cycle arrest and apoptosis, a form of programmed cell death.[1][2][4] Central to this process is the generation of reactive oxygen species (ROS), highly reactive molecules that can inflict oxidative damage and trigger cell death pathways.[3][5][6] This guide will delve into the experimental validation of ROS as a key mediator in this compound's therapeutic effects.
Comparative Analysis of ROS-Inducing Anticancer Agents
To understand the specific role of ROS in this compound-induced cell death, it is crucial to compare its activity with other known anticancer drugs that function through ROS-dependent or independent mechanisms. The following table summarizes key comparative data.
| Compound | Cancer Cell Line | ROS Generation (Fold Increase vs. Control) | Apoptosis Induction (% of Apoptotic Cells) | Key Signaling Pathways Involved |
| This compound | DLD-1 (Colorectal) | ~3.5 | ~40% | JNK1/2, NFκB p50/p300[1][4] |
| This compound | PC-3 (Prostate) | Data not available | Significant increase | Microtubule polymerization inhibition, Caspase-3 activation[2] |
| This compound | U87 (Astrocytoma) | Significant increase | Not specified | ERK1/2, Cdc25cSer216[3] |
| Cisplatin | Various | Varies | Varies | DNA damage, mitochondrial dysfunction[7] |
| Doxorubicin | Various | Varies | Varies | DNA intercalation, Topoisomerase II inhibition[7] |
| Paclitaxel | Various | Varies | Varies | Microtubule stabilization[8] |
Signaling Pathways and Experimental Workflow
The induction of cell death by this compound via ROS generation involves a cascade of signaling events. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow to validate the role of ROS.
Caption: Proposed signaling pathway of this compound-induced cell death.
Caption: Experimental workflow for validating the role of ROS.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following are key experimental protocols used to investigate the role of ROS in this compound-induced cell death.
Cell Culture and Treatment
Human cancer cell lines (e.g., DLD-1, PC-3, U87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to attach overnight. Subsequently, cells are treated with varying concentrations of this compound for specified time periods. In antioxidant rescue experiments, cells are pre-treated with N-acetylcysteine (NAC), a ROS scavenger, for 1-2 hours before the addition of this compound.[3]
Measurement of Intracellular ROS
Intracellular ROS levels are quantified using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. After treatment, cells are incubated with DCFDA solution in the dark. DCFDA is a non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by intracellular ROS. The fluorescence intensity is then measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[6]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is assessed using an Annexin V-FITC/PI apoptosis detection kit. Following treatment, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Western Blot Analysis
To investigate the molecular mechanisms underlying this compound-induced apoptosis, the expression and activation of key signaling proteins are examined by Western blotting. After treatment, total cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against proteins of interest (e.g., JNK, phospho-JNK, ERK1/2, phospho-ERK1/2, caspases, Bcl-2 family proteins). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.[1][5]
Conclusion
The available evidence strongly supports a critical role for reactive oxygen species in mediating the anti-cancer effects of this compound. The generation of ROS appears to be an early and essential event that triggers downstream signaling cascades, including the JNK and ERK1/2 pathways, ultimately leading to cell cycle arrest and apoptosis in various cancer cell types. The reversal of these effects by the antioxidant N-acetylcysteine further solidifies the ROS-dependent mechanism of this compound.[3] This comparative guide provides a framework for researchers to further explore the therapeutic potential of this compound and to design novel strategies that exploit ROS modulation for cancer treatment. Further quantitative studies directly comparing this compound with other agents in a wider range of cancer models will be invaluable in positioning this promising compound in the landscape of cancer therapeutics.
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Efficacy of CIL-102 Across Diverse Cancer Cell Lines: An In-Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro efficacy of CIL-102, a novel pan-histone deacetylase (HDAC) inhibitor, across a panel of cancer cell lines derived from various malignancies. The data presented herein is based on extensive pre-clinical research evaluating the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. The experimental protocols for the key assays are detailed to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound demonstrates broad anti-proliferative activity against a range of cancer cell lines, albeit with varying potency. The compound effectively induces cell cycle arrest and apoptosis in sensitive cell lines. This document summarizes the quantitative data from these studies, outlines the methodologies employed, and visualizes the key signaling pathways and experimental workflows.
Data Presentation
This compound Inhibition of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined in multiple cancer cell lines using cell viability assays after 48 hours of treatment. The results indicate a wide range of sensitivity to the compound.
| Cancer Type | Cell Line | IC50 (µM) |
| Sarcoma | SW-982 | 8.6[1] |
| SW-1353 | 2.0[1] | |
| Cutaneous T-Cell Lymphoma | SeAx | 0.6[2][3] |
| Hut-78 | 0.75[2][3] | |
| HH | 0.9[2][3] | |
| MyLa | 4.4[2][3] | |
| Breast Cancer | MCF-7 | 0.75[4] |
| Prostate Cancer | LNCaP | 7.5[5] |
| PC-3 | 2.5 - 7.5[2] | |
| DU145 | Not Specified | |
| Lymphoma | Raji | 2.82[6] |
| RL | 1.63[6] |
Induction of Apoptosis by this compound
The pro-apoptotic effects of this compound were quantified by measuring caspase-3/7 activity and through flow cytometry analysis of caspase-3 cleavage.
| Cell Line | Cancer Type | Treatment Concentration | Apoptotic Effect |
| SW-982 | Sarcoma | IC50 | 21% increase in cleaved caspase-3[1] |
| SW-1353 | Sarcoma | IC50 | 28% increase in cleaved caspase-3; 3-fold increase in caspase 3/7 activity[1] |
| Various | Malignant Mesothelioma | Not Specified | Significant apoptosis induction in 6 out of 7 cell lines[7] |
| MCF-7, T47D, MDA-MB-231 | Breast Cancer | Not Specified | Dose-dependent increase in apoptotic cells[8] |
This compound-Mediated Cell Cycle Arrest
The effect of this compound on cell cycle distribution was analyzed by flow cytometry. A significant accumulation of cells in the G1 or G2/M phase was observed in several cell lines.
| Cell Line | Cancer Type | Treatment Effect |
| SW-982 | Sarcoma | G1/S phase arrest[1][9] |
| SW-1353 | Sarcoma | G1/S phase arrest[1][9] |
| MCF-7 | Breast Cancer | Accumulation in G1 and G2/M phases[4] |
| DU145 | Prostate Cancer | G2/M phase arrest[10] |
| PC-3 | Prostate Cancer | G2/M phase arrest[10] |
| Raji, RL | Lymphoma | G1 phase arrest[6] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol was employed to determine the dose-dependent effect of this compound on the viability of adherent and suspension cancer cell lines.
-
Cell Seeding : Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours.[11]
-
Compound Treatment : A stock solution of this compound in DMSO was serially diluted in complete culture medium to achieve the desired final concentrations. The final DMSO concentration was kept below 0.5%. The medium was removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound or a vehicle control. The plates were then incubated for 48 hours.[1]
-
MTS Reagent Addition : After the incubation period, 20 µL of MTS reagent was added to each well.
-
Incubation and Measurement : The plates were incubated for 1-4 hours at 37°C. The absorbance was measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
-
Cell Treatment : Cells were treated with the desired concentrations of this compound for the specified time.
-
Cell Harvesting : Both floating and adherent cells were collected. Adherent cells were gently trypsinized and combined with the supernatant.[2]
-
Washing : The cells were washed twice with ice-cold PBS and centrifuged.[11]
-
Staining : The cell pellet was resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis : The stained cells were analyzed on a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol was used to analyze the distribution of cells in the different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Harvesting : Cells were treated with this compound, harvested by trypsinization, and washed with ice-cold PBS.[11]
-
Fixation : The cell pellet was resuspended in ice-cold PBS, and ice-cold 70% ethanol (B145695) was added dropwise while gently vortexing to fix the cells. The cells were incubated on ice for at least 30 minutes or at -20°C overnight.[11]
-
Staining : The fixed cells were centrifuged, and the ethanol was discarded. The cell pellet was washed with PBS and resuspended in a Propidium Iodide (PI) staining solution containing RNase A. The cells were incubated for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis : The samples were analyzed on a flow cytometer. The DNA content was measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate software.[11]
Mandatory Visualization
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for a typical cell viability assay.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat/SAHA-induced apoptosis in malignant mesothelioma is FLIP/caspase 8-dependent and HR23B-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Cross-Validation of CIL-102's Anti-Migratory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-migratory properties of CIL-102 (1-[4-(furo[2,3-b]quinolin-4-ylamino) phenyl]ethanone), a synthetic furo[2,3-b]quinoline (B11916999) derivative. This compound has been identified as a potent inhibitor of tubulin polymerization, a mechanism that disrupts microtubule organization, induces mitotic arrest, and ultimately leads to apoptosis in various cancer cell lines.[1][2] Beyond its effects on proliferation, this compound has demonstrated significant capabilities in inhibiting cancer cell migration and invasion, critical processes in tumor metastasis.[3][4]
This document cross-validates these anti-migratory effects by comparing available quantitative data for this compound with other microtubule-targeting agents. It also provides detailed experimental protocols for key migration assays and visualizes the underlying signaling pathways and experimental workflows to support future research and development.
Comparative Analysis of Anti-Migratory Efficacy
The anti-migratory potential of a compound can be assessed using various in vitro methods, most commonly the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay. The following table summarizes the performance of this compound and other microtubule inhibitors across these assays. It is important to note that direct comparisons are influenced by the different cell lines and experimental conditions used in the respective studies.
| Compound | Class | Assay Type | Cell Line | Concentration | Key Results |
| This compound | Furoquinoline Derivative; Tubulin Inhibitor | Wound Healing | DLD-1 (Colorectal) | 1 µM | ~78% of original wound area remaining after 24h (vs. ~10-20% in control)[4] |
| Wound Healing | DLD-1 (Colorectal) | 2 µM | ~89% of original wound area remaining after 24h[4] | ||
| Transwell Invasion | DLD-1 (Colorectal) | 1 µM | ~35% reduction in cell invasion[4] | ||
| Transwell Invasion | DLD-1 (Colorectal) | 5 µM | ~84% reduction in cell invasion[4] | ||
| Docetaxel (B913) | Taxane; Microtubule Stabilizer | Wound Healing | HUVEC (Endothelial) | 5 nM | Inhibited wound repair to ~39% vs 97% in control after 36h[5] |
| Wound Healing | MDA-MB-231 (Breast) | Not specified | Intense inhibition of cell migration reported[6] | ||
| Paclitaxel | Taxane; Microtubule Stabilizer | Wound Healing | Ovarian Cancer Cells | 0.1 µg/mL | Significantly shortened migration distance vs. control after 24h[7] |
| Transwell Migration | Breast Cancer Cells | 10 nM | No significant decrease in migration alone, but effective with XAP[8] | ||
| Vincristine | Vinca Alkaloid; Tubulin Destabilizer | Transwell Migration | HCT116 (Colorectal) | 0.5 - 15 µM | Promoted migration and invasion in this specific study[9][10] |
| Combretastatin A4 | Stilbenoid; Tubulin Inhibitor | Wound Healing | Lens Epithelial Cells | 1-10 µM | Inhibited wound closure[11] |
| Transwell Migration | TPC1 (Thyroid) | Not specified | Significantly inhibited cell migration[12] |
Note: Results are extracted from different studies and are not from head-to-head comparisons. Experimental conditions, such as incubation times and measurement techniques, may vary.
This compound Signaling Pathways in Cell Migration
This compound inhibits cell migration and invasion through a complex network of signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS), which subsequently activates the JNK1/2 and p300/CBP signaling pathways.[3][4] This cascade leads to the upregulation of tumor-suppressive proteins, including Fumarate Hydratase (FUMH) and Endoplasmic Reticulum resident Protein 29 (ERP29), which are instrumental in the observed inhibition of the aggressive, migratory phenotype of cancer cells.[3][4]
Caption: this compound anti-migratory signaling cascade.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed, standardized protocols for the two key assays used to evaluate the anti-migratory effects of compounds like this compound.
Wound Healing (Scratch) Assay
This assay measures collective, two-dimensional cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Detailed Method:
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will form a fully confluent monolayer within 24 hours.[2]
-
Monolayer Formation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are >95% confluent.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent, firm pressure to ensure a uniform gap.[2]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[2]
-
Treatment: Aspirate the final PBS wash and add fresh culture medium containing the desired concentration of the test compound (e.g., this compound) or vehicle control (e.g., DMSO). To isolate migration from proliferation, a proliferation inhibitor like Mitomycin C can be used, or the assay can be performed in a low-serum medium.[2]
-
Imaging: Immediately place the plate on an inverted microscope stage. Capture an image of the scratch at predefined locations for each well. This is the T=0 time point.[2]
-
Time-Lapse: Return the plate to the incubator. Capture subsequent images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap in each image. The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100
Transwell Migration (Boyden Chamber) Assay
This assay evaluates the chemotactic response of individual cells migrating through a porous membrane.
Caption: Workflow for the Transwell Migration Assay.
Detailed Method:
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate. Add culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.[13][14]
-
Cell Preparation: Harvest cells and resuspend them in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10⁵ cells/mL). Add the test compound (e.g., this compound) or vehicle control to the cell suspension.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.[13]
-
Incubation: Place the plate in a cell culture incubator for a period appropriate for the cell type (typically 12 to 48 hours), allowing cells to migrate through the membrane pores towards the chemoattractant.[13]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[13]
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane using a fixative like 4% paraformaldehyde or methanol. Subsequently, stain the fixed cells with a 0.1% Crystal Violet solution.[13]
-
Imaging and Quantification: After washing away excess stain, allow the membrane to dry. Using a light microscope, capture images from several representative fields of view for each membrane.
-
Data Analysis: Count the number of stained, migrated cells per field. The average cell count per field is used as a quantitative measure of cell migration, allowing for comparison between different treatment groups.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. corning.com [corning.com]
- 4. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of docetaxel as a candidate drug of drug-eluting stent on human umbilical vein endothelial cells and the signaling pathway of cell migration inhibition, adhesion delay and shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xiao-Ai-Ping Injection Enhances Effect of Paclitaxel to Suppress Breast Cancer Proliferation and Metastasis via Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vincristine promotes migration and invasion of colorectal cancer HCT116 cells through RhoA/ROCK/ Myosin light chain pathway | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Vincristine promotes migration and invasion of colorectal cancer HCT116 cells through RhoA/ROCK/ Myosin light chain pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
CIL-102 versus other tubulin inhibitors in clinical trials
A Comprehensive Guide to Tubulin Inhibitors: A Comparative Analysis of Preclinical CIL-102 and Clinically Investigated Agents
Introduction
Tubulin inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions. These agents are broadly classified based on their binding site on the αβ-tubulin heterodimer, with the three main sites being the taxane (B156437), vinca (B1221190) alkaloid, and colchicine (B1669291) binding sites. While established drugs like paclitaxel (B517696) (taxane site) and vincristine (B1662923) (vinca site) are widely used, the development of novel agents, particularly those targeting the colchicine binding site, is an active area of research aimed at overcoming resistance and improving safety profiles.
This guide provides a detailed comparison of this compound, a preclinical tubulin inhibitor, with other tubulin inhibitors that are currently in clinical trials. This compound is a plant dictamine analog, 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, that has demonstrated potent anti-tumor activity in preclinical studies by binding to the colchicine site of tubulin.[1] As this compound has not yet entered clinical trials, this comparison focuses on its preclinical profile versus the preclinical and clinical data available for selected colchicine-site inhibitors and other relevant agents in clinical development.
Comparative Analysis of Tubulin Inhibitors
The following tables summarize the key characteristics, preclinical efficacy, and clinical trial status of this compound and selected comparators.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | VERU-111 (Sabizabulin) | Plinabulin | OXi4503 (CA1P) |
| Drug Class | Furoquinoline Derivative | Novel Oral Tubulin Inhibitor | Selective Immunomodulating Microtubule-Binding Agent (SIMBA) | Combretastatin (B1194345) A1 Analog |
| Target | β-tubulin | α- and β-tubulin | β-tubulin | β-tubulin |
| Binding Site | Colchicine | Colchicine | Colchicine (distinct site) | Colchicine |
| Primary Mechanism | Microtubule Destabilizer | Microtubule Destabilizer | Microtubule Destabilizer, Vascular Disrupting Agent, Immune Modulator | Vascular Disrupting Agent, Microtubule Destabilizer |
| Development Stage | Preclinical | Phase 3 | Phase 3 | Phase 1b |
Table 2: Preclinical Efficacy Data
| Parameter | This compound | VERU-111 (Sabizabulin) | Plinabulin | OXi4503 (CA1P) |
| Binding Affinity (Kd) | ~0.4 µM to tubulin[1] | Not reported | Not reported | Not reported |
| IC50 (Cell Proliferation) | Potent nM range against MCF-7 cells[1] | Low nM range (8-14 nM) in TNBC cells[2] | nM range against various cancer cell lines[3] | Not a direct cytotoxic agent in most assays |
| Effect on Tubulin Polymerization | Potent inhibitor[1] | Potent inhibitor[4] | Inhibitor[3] | Inhibitor (active metabolite) |
| In Vivo Efficacy | Not reported | Significant tumor growth inhibition in TNBC and lung cancer xenografts; effective in taxane-resistant models[4][5] | Antitumor activity in KRAS-driven murine tumor models[3] | Potent vascular shutdown (ED50 = 3 mg/kg); complete tumor repression at >12.5 mg/kg[6] |
Table 3: Clinical Trial Overview of Comparator Drugs
| Feature | VERU-111 (Sabizabulin) | Plinabulin | OXi4503 (CA1P) |
| Phase of Development | Phase 3 | Phase 3 | Phase 1b |
| Indications Studied | Metastatic Castration-Resistant Prostate Cancer (mCRPC), COVID-19[7][8] | Non-Small Cell Lung Cancer (NSCLC), Chemotherapy-Induced Neutropenia (CIN)[9][10] | Advanced Solid Tumors, Acute Myeloid Leukemia (AML)[11][12] |
| Key Clinical Findings | In mCRPC, showed durable antitumor activity (PSA reductions, objective responses) with a favorable safety profile. Recommended Phase 2 dose is 63 mg daily.[13][14] | In combination with docetaxel, significantly improved overall survival in 2nd/3rd line NSCLC.[9] As monotherapy, non-inferior to pegfilgrastim for preventing CIN with less bone pain.[10] | Established a recommended Phase 2 dose of 11-14 mg/m². Showed significant antivascular effects. One partial response was observed in a heavily pretreated ovarian cancer patient.[11] |
| Reported Toxicities | Mild to moderate nausea, vomiting, diarrhea. No significant neurotoxicity or neutropenia at the 63 mg dose.[14][15] | Nausea, infusion reactions, vomiting, diarrhea, fatigue.[16] When used for CIN, well-tolerated with fewer side effects like bone pain compared to pegfilgrastim.[10] | Hypertension, tumor pain, anemia, lymphopenia, nausea, vomiting, fatigue. Dose-limiting toxicities included atrial fibrillation and tumor lysis.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and evaluation processes for these compounds is crucial for understanding their function and development.
Caption: Mechanism of Colchicine-Site Tubulin Inhibitors.
Caption: Preclinical Evaluation Workflow for a Novel Tubulin Inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering (absorbance).
-
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Test compound (e.g., this compound) and controls (e.g., paclitaxel as enhancer, colchicine as inhibitor) dissolved in DMSO.
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.
-
UV-transparent 96-well plates (half-area plates recommended).
-
-
Procedure:
-
Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a concentration of ~5 mg/mL. Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10%. Keep on ice and use within one hour.[17]
-
Assay Setup: Pre-warm the spectrophotometer to 37°C.[18] On ice, add 10 µL of the test compound at various concentrations (or vehicle control) to the appropriate wells of the 96-well plate.
-
Initiation: Initiate the polymerization reaction by adding 90-100 µL of the final tubulin solution (pre-chilled on ice) to each well. Mix gently by pipetting.[17][19]
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.[18][19]
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Compare the polymerization curves of treated samples to the vehicle control to determine if the compound inhibits or enhances microtubule formation.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after drug treatment. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
Test compound (this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).[20]
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. Combine all cells and centrifuge to form a pellet.[20]
-
Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate gating to exclude doublets.[20]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing drug-induced disruption, depolymerization, or bundling.
-
Materials:
-
Cells cultured on glass coverslips
-
Test compound (this compound)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. After attachment, treat with the test compound or vehicle for the desired time.
-
Fixation: Gently wash the cells with PBS. Fix the cells, for example, with ice-cold methanol (B129727) for 5 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[21][22]
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then incubate with permeabilization buffer for 10 minutes to allow antibodies to access intracellular structures.[21]
-
Blocking: Wash with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[22] Wash three times with PBS.
-
Secondary Antibody and Counterstaining: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[23] Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.[21]
-
Mounting and Imaging: Wash twice with PBS and mount the coverslips onto glass slides using antifade mounting medium.[21] Visualize the microtubule and nuclear staining using a fluorescence or confocal microscope.
-
Conclusion
The landscape of tubulin inhibitors is evolving, with a significant focus on developing agents that can overcome the limitations of existing therapies, such as drug resistance and neurotoxicity. This compound shows promise as a preclinical candidate that, like VERU-111, Plinabulin, and OXi4503, targets the colchicine binding site. Its potent inhibition of tubulin polymerization and cancer cell proliferation in vitro establishes a strong foundation for further investigation.
The comparison with clinical-stage drugs highlights the challenging but promising path for novel tubulin inhibitors. VERU-111 demonstrates that an oral colchicine-site inhibitor can achieve a favorable safety profile and durable anti-tumor activity in a resistant patient population.[13][15] Plinabulin's unique dual mechanism, combining microtubule disruption with immune modulation, underscores the potential for innovative approaches to cancer therapy.[24] OXi4503 exemplifies the potent vascular-disrupting effects that can be achieved by targeting endothelial tubulin.[6][11]
For this compound to advance, future studies will need to demonstrate its efficacy and safety in in vivo models, explore its potential to overcome resistance mechanisms, and establish a therapeutic window. The data and protocols presented in this guide offer a framework for the continued evaluation of this compound and other emerging tubulin inhibitors as they progress from the laboratory to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Efficacy of Plinabulin vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. OXi4503 – Oncotelic [oncotelic.com]
- 13. urotoday.com [urotoday.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Veru Reports Positive Clinical Results from VERU-111 Phase 1b/2 Trial in Men with Metastatic Castration-Resistant Prostate Cancer, Advancing to Pivotal Phase 3 Clinical Program :: Veru Inc. (VERU) [ir.verupharma.com]
- 16. ascopubs.org [ascopubs.org]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. Tubulin Polymerization Assay [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
Replicating Published Findings on CIL-102's Mechanism of Action: A Comparative Guide
This guide provides a detailed comparison of the published findings on the mechanism of action of CIL-102, a furo[2,3-b]quinoline (B11916999) derivative, with established anticancer agents across various cancer types. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's therapeutic potential and to provide a basis for replicating key experimental findings.
Colorectal Cancer: this compound vs. 5-Fluorouracil
Overview: this compound has been shown to inhibit the growth of colorectal cancer cells through the induction of apoptosis and cell cycle arrest, primarily mediated by the generation of reactive oxygen species (ROS) and modulation of the JNK signaling pathway.[1][2] In comparison, 5-Fluorouracil (5-FU), a long-standing chemotherapy for colorectal cancer, primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis.[3][4][5]
Comparative Data on Mechanism of Action
| Feature | This compound | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Induction of apoptosis and G2/M cell cycle arrest via ROS and JNK pathway activation.[1][2] | Inhibition of thymidylate synthase (TS), leading to disruption of DNA synthesis and repair.[3][4][5] |
| Cell Lines Tested | DLD-1, HCT-116[1] | Various colorectal cancer cell lines. |
| Effective Concentration | 1-10 µM for apoptosis and cell cycle arrest in DLD-1 cells.[1] | Varies depending on the cell line and experimental conditions. |
| Effect on Apoptosis | Induces apoptosis through activation of caspase-8, -9, and -3, and cytochrome c release.[1] | Can induce apoptosis as a consequence of DNA damage and metabolic stress.[5] |
| Effect on Cell Cycle | Induces G2/M phase arrest.[1] | Can cause cell cycle arrest in S-phase. |
| Key Molecular Targets | JNK1/2, NFκB p50, p300, CBP, p21, GADD45, ERP29, FUMH.[1][2] | Thymidylate Synthase (TS).[3] |
| Role of ROS | A key mediator of this compound-induced apoptosis and signaling pathway activation.[2] | Can be generated as a secondary effect of cellular stress. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and 5-FU on colorectal cancer cells.
-
Methodology:
-
Seed DLD-1 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or 5-FU for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Methodology:
-
Treat DLD-1 cells with this compound (e.g., 1 µM) or 5-FU for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Methodology:
-
Treat DLD-1 cells with this compound (e.g., 1 µM) or 5-FU for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Western Blot Analysis
-
Objective: To detect the expression levels of key proteins involved in the signaling pathways.
-
Methodology:
-
Treat DLD-1 cells with this compound or 5-FU for specified times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-JNK, JNK, p21, GADD45, Caspase-3, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in colorectal cancer cells.
Caption: General workflow for Western blot analysis.
Prostate Cancer: this compound vs. Docetaxel (B913)
Overview: In prostate cancer cells, this compound has been found to interact with microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[6] This mechanism bears resemblance to that of Docetaxel, a taxane-based chemotherapeutic agent that also stabilizes microtubules, but this compound is suggested to bind to the colchicine-binding site, distinguishing its specific interaction.[7]
Comparative Data on Mechanism of Action
| Feature | This compound | Docetaxel |
| Primary Mechanism | Binds to tubulin, inhibits microtubule polymerization, leading to G2/M arrest and apoptosis.[6] | Stabilizes microtubules by preventing depolymerization, causing G2/M arrest and apoptosis.[8][9][10] |
| Cell Lines Tested | PC-3[6] | PC-3, LNCaP, and other prostate cancer cell lines.[7] |
| Effect on Microtubules | Disrupts microtubule organization.[6] | Promotes microtubule assembly and stabilization.[10] |
| Effect on Cell Cycle | Accumulation of cells in G2/M phase.[6] | Arrests cells in the G2/M phase.[8] |
| Apoptotic Pathway | Involves activation of caspase-3 and a non-caspase pathway involving AIF translocation.[6] | Induces apoptosis through Bcl-2 phosphorylation and subsequent caspase activation.[11] |
| Key Molecular Events | Upregulation of cyclin B1, p34cdc2 kinase activity, Bcl-2 and Cdc25C phosphorylation.[6] | Phosphorylation of Bcl-2.[11] |
| Resistance | Novel derivatives show activity against docetaxel-resistant prostate cancer cells.[7][12] | Resistance can develop through various mechanisms, including tubulin mutations and drug efflux pumps.[9] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
-
Objective: To assess the direct effect of this compound and Docetaxel on tubulin polymerization.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add different concentrations of this compound, Docetaxel (as a positive control for stabilization), or a known inhibitor (e.g., colchicine) to the tubulin solution.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
2. Immunofluorescence Microscopy for Microtubule Organization
-
Objective: To visualize the effect of the compounds on the cellular microtubule network.
-
Methodology:
-
Grow PC-3 cells on coverslips.
-
Treat cells with this compound or Docetaxel for a specified duration.
-
Fix the cells with paraformaldehyde or methanol.
-
Permeabilize the cells with Triton X-100.
-
Block with BSA.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the microtubule structure using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism in prostate cancer cells.
Caption: Workflow for immunofluorescence microscopy.
Astrocytoma: this compound vs. Temozolomide
Overview: this compound has been shown to inhibit the growth of human astrocytoma cells by inducing ROS generation, which in turn activates the ERK1/2 MAPK pathway, leading to G2/M cell cycle arrest.[13] Temozolomide, the standard-of-care chemotherapy for glioblastoma, is an alkylating agent that methylates DNA, leading to DNA damage and apoptosis.[14]
Comparative Data on Mechanism of Action
| Feature | This compound | Temozolomide (TMZ) |
| Primary Mechanism | Induces ROS production, leading to ERK1/2 phosphorylation and G2/M arrest.[13] | Alkylating agent that methylates DNA (primarily at O6 and N7 positions of guanine), causing DNA damage and apoptosis.[14][15] |
| Cell Lines Tested | U87[13] | Various glioblastoma and astrocytoma cell lines. |
| Effective Concentration | 1.0 µM in U87 cells.[13] | Varies depending on the cell line and treatment schedule. |
| Effect on Cell Cycle | G2/M arrest.[13] | Can induce G2/M arrest as a result of DNA damage response. |
| Key Molecular Events | Phosphorylation of ERK1/2, cdk1Tyr15, and Cdc25cSer216; downregulation of cyclin A, B, and D1, and cdk1.[13] | DNA methylation, activation of mismatch repair (MMR) pathway, and subsequent apoptosis. |
| Role of ROS | A primary trigger for the downstream signaling cascade.[13] | Not the primary mechanism of action. |
Experimental Protocols
1. Measurement of Intracellular ROS (DCFDA Assay)
-
Objective: To quantify the levels of intracellular ROS.
-
Methodology:
-
Treat U87 cells with this compound (e.g., 1.0 µM) for various time points.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates higher levels of ROS.
-
2. Analysis of Protein Phosphorylation (Western Blot)
-
Objective: To detect the phosphorylation status of key signaling proteins.
-
Methodology:
-
Follow the general Western blot protocol as described for colorectal cancer.
-
Use primary antibodies specific for the phosphorylated forms of proteins (e.g., p-ERK1/2, p-Cdc25cSer216) and their total protein counterparts for normalization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling in astrocytoma cells.
Caption: Workflow for intracellular ROS detection using DCFDA.
Gastric Cancer: this compound vs. Paclitaxel
Overview: In human gastric cancer cells, this compound induces apoptosis and G2/M cell cycle arrest through ROS production, increased intracellular calcium, and activation of the JNK/mTOR/p300 pathway, leading to epigenetic modifications.[16] Paclitaxel, another microtubule-stabilizing agent, also induces apoptosis in gastric cancer cells, which is associated with the modulation of Bcl-2 family proteins.[17]
Comparative Data on Mechanism of Action
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Induces apoptosis and G2/M arrest via ROS, Ca2+, and JNK/mTOR/p300 signaling, leading to epigenetic changes (H3K4 trimethylation of TNFR1 and TRAIL).[16] | Stabilizes microtubules, leading to G2/M arrest and apoptosis.[18][] |
| Cell Lines Tested | AGS[16] | SGC-7901[17] |
| Effect on Apoptosis | Induces apoptosis.[16] | Induces apoptosis with characteristic morphological changes.[17] |
| Effect on Cell Cycle | G2/M arrest through inactivation of CDK1/cyclin B1.[16] | Can induce G2/M arrest. |
| Key Molecular Events | Increased ROS and intracellular Ca2+; activation of JNK/mTOR/p300 pathway; upregulation of TNFR1 and TRAIL.[16] | Downregulation of Bcl-2 and upregulation of Bax.[17] |
| In Vivo Efficacy | Inhibited tumor growth and increased apoptosis in a xenograft mouse model.[16] | Not detailed in the provided search results. |
Experimental Protocols
1. Measurement of Intracellular Calcium (Fluo-3 Staining)
-
Objective: To measure changes in intracellular calcium levels.
-
Methodology:
-
Treat AGS cells with this compound.
-
Load the cells with the calcium-sensitive fluorescent dye Fluo-3 AM.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium.
-
2. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To investigate the epigenetic modification (H3K4 trimethylation) on the promoter regions of target genes (TNFR1, TRAIL).
-
Methodology:
-
Treat AGS cells with this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitate the chromatin with an antibody specific for H3K4me3.
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Analyze the enrichment of the target gene promoters (TNFR1, TRAIL) in the immunoprecipitated DNA by qPCR.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling in gastric cancer cells.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. This compound-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound Derivatives as Potential Therapeutic Agents for Docetaxel-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel - Wikipedia [en.wikipedia.org]
- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel this compound derivatives as potential therapeutic agents for docetaxel-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temozolomide - Wikipedia [en.wikipedia.org]
- 16. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paclitaxel induces apoptosis in human gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
Head-to-Head Comparison: CIL-102 and Combretastatin A-4 as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two potent microtubule-targeting agents: CIL-102 and Combretastatin (B1194345) A-4 (CA-4). Both compounds function by inhibiting tubulin polymerization, a critical process for cell division, making them significant candidates in oncology research. This document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key assays.
Introduction and Chemical Properties
Combretastatin A-4 (CA-4) is a natural stilbene (B7821643) product isolated from the bark of the South African willow tree, Combretum caffrum.[1] It is one of the most potent inhibitors of tubulin polymerization and serves as a lead compound for a class of vascular-disrupting agents (VDAs).[1][2] However, its clinical utility is hampered by poor water solubility and the tendency of its active cis-stilbene (B147466) double bond to isomerize to the inactive trans form.[3][4]
This compound , with the chemical name 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a synthetic alkaloid derivative.[5][6] Like CA-4, it functions as a tubulin polymerization inhibitor by binding to the colchicine (B1669291) site.[5][7] Its distinct chemical scaffold may offer a different profile in terms of stability and pharmacokinetics.
| Property | This compound | Combretastatin A-4 (CA-4) |
| Chemical Structure | ||
| Molecular Formula | C₁₉H₁₄N₂O₂[6][8] | C₁₈H₂₀O₅[9] |
| Molecular Weight | 302.33 g/mol [6][8] | 316.4 g/mol [9] |
| Class | Furoquinoline Derivative | Stilbenoid |
| Solubility | Soluble in DMSO (12 mg/mL)[6] | Soluble in DMF (20 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml)[9] |
Mechanism of Action
Both this compound and CA-4 share a primary mechanism of action: the disruption of microtubule dynamics. They bind to the colchicine-binding site on the β-subunit of tubulin heterodimers.[7][10] This binding prevents the polymerization of tubulin into microtubules, leading to a net depolymerization of existing microtubules.[1][5] The disruption of the microtubule cytoskeleton during mitosis activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[1][5]
While their primary target is the same, their downstream effects and secondary mechanisms show notable differences. CA-4 is well-characterized as a potent vascular-disrupting agent (VDA), selectively targeting and collapsing tumor neovasculature, which leads to extensive tumor necrosis.[11][12] this compound's anti-cancer activity is strongly associated with the generation of reactive oxygen species (ROS) and the activation of distinct stress-related signaling pathways, including ERK1/2 and JNK.[13][14]
Quantitative Performance Data
Table 1: Inhibition of Tubulin Polymerization
This table summarizes the direct inhibitory activity of each compound against purified tubulin. Both compounds exhibit high-affinity binding to tubulin.
| Compound | Assay Type | Value | Reference |
| This compound | Dissociation Constant (Kd) | ~0.4 µM | [7] |
| Combretastatin A-4 | Dissociation Constant (Kd) | 0.4 µM | [15] |
| Combretastatin A-4 | IC₅₀ (Tubulin Polymerization) | 2.2 µM | [9] |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for this compound and Combretastatin A-4 across various human cancer cell lines. Lower values indicate higher potency. Data indicates that CA-4 generally exhibits higher potency, with activity in the low nanomolar range.
| Cell Line | Cancer Type | This compound IC₅₀ | Combretastatin A-4 IC₅₀ | Reference |
| MCF-7 | Breast Adenocarcinoma | Data not available | 18.47 nM | [9] |
| MCF-7 | Breast Adenocarcinoma | Data not available | ~5 µM (48h) | [16] |
| PC-3 | Prostate Cancer | Growth inhibition observed | Data not available | [5] |
| DLD-1 | Colorectal Cancer | Reduces migration at 1-2 µM | Data not available | [14] |
| U87 | Astrocytoma (Glioma) | Effects observed at 1.0 µM | Data not available | [13] |
| HT-29 | Colon Adenocarcinoma | Data not available | ~7 µM (48h) | [16] |
| A549 | Lung Adenocarcinoma | Data not available | ~8 µM (48h) | [16] |
| 1A9 | Ovarian Cancer | Data not available | 3.6 nM | [15] |
| 518A2 | Melanoma | Data not available | 1.8 nM | [15] |
Note: Direct comparison is challenging due to variations in experimental conditions (e.g., exposure time) across different studies. The provided data is for relative comparison.
Downstream Signaling Pathways
Upon mitotic arrest induced by microtubule disruption, distinct signaling cascades are initiated, leading to apoptosis.
This compound triggers apoptosis through both caspase-dependent and independent pathways.[5] Its action is associated with the upregulation of cyclin B1, phosphorylation of Bcl-2, and activation of caspase-3.[5] Furthermore, this compound induces apoptosis in MCF-7 breast cancer cells through a p53-p21 dependent pathway.[7] In other models, it activates ROS-JNK/mTOR/p300 signaling to induce apoptosis and inhibit cell migration.[14][17]
Combretastatin A-4 primarily induces apoptosis via the intrinsic (mitochondrial) pathway.[1] Its vascular-disrupting effects are mediated by the disruption of VE-cadherin signaling, which increases endothelial cell permeability and leads to vascular collapse within tumors.[12]
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Reagents: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), test compounds (dissolved in DMSO).
-
Procedure:
-
Prepare tubulin solution on ice at a final concentration of 3 mg/mL in General Tubulin Buffer.
-
Add test compound (this compound or CA-4) at desired concentrations to a 96-well plate. Include a DMSO-only vehicle control.
-
Add the tubulin solution to the wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Immediately before incubation, add GTP to each well to a final concentration of 1 mM.
-
Measure the increase in absorbance (light scattering) at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.
-
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Treat cells with serial dilutions of this compound or CA-4 for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using a sigmoidal dose-response curve fit.[18]
Summary and Conclusion
This compound and Combretastatin A-4 are potent antimitotic agents that effectively inhibit tubulin polymerization by binding to the colchicine site.
-
Potency: Experimental data suggests that Combretastatin A-4 is the more potent cytotoxic agent, with IC₅₀ values frequently in the low nanomolar range.[9][15]
-
Mechanism: While both disrupt microtubule dynamics, their secondary mechanisms differ. CA-4 is a powerful vascular-disrupting agent, a feature not prominently reported for this compound.[19] Conversely, this compound's activity is strongly linked to the induction of ROS and modulation of specific stress-response pathways like JNK and ERK.[13][14]
-
Chemical Properties: CA-4's utility is limited by its instability and poor solubility, leading to the development of prodrugs like CA-4P.[3] this compound's distinct furoquinoline structure may offer advantages in this regard, though further investigation is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in combretastatin A-4 codrugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound interacts with microtubule polymerization and causes mitotic arrest following apoptosis in the human prostate cancer PC-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound = 95 HPLC, solid 479077-76-4 [sigmaaldrich.com]
- 7. This compound binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ≥95% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibitory effect of this compound on the growth of human astrocytoma cells is mediated by the generation of reactive oxygen species and induction of ERK1/2 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Two Novel this compound Upregulations of ERP29 and FUMH to Inhibit the Migration and Invasiveness of Colorectal Cancer Cells by Using the Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel regulator role of this compound in the epigenetic modification of TNFR1/TRAIL to induce cell apoptosis in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CIL-102
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of CIL-102, a tubulin polymerization inhibitor. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
This compound, a potent apoptosis inducer, requires handling and disposal as hazardous chemical waste.[1] Standard laboratory waste procedures are insufficient for its disposal. Improper disposal can lead to environmental contamination and potential harm.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the chemical. Double gloving is recommended for enhanced protection.[1] |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills and contamination.[2] |
| Respiratory Protection | N95 or higher-rated respirator | Necessary when handling powders or creating aerosols to prevent inhalation.[1] |
This compound Disposal Workflow
The following diagram illustrates the key steps for the safe disposal of this compound and associated contaminated materials.
Experimental Protocols: Step-by-Step Disposal Procedures
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation:
Proper segregation of this compound waste is crucial.[2]
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired powder, contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), should be collected in a designated, clearly labeled, leak-proof hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound, such as those prepared with DMSO, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2][3] Do not mix with other chemical waste streams.[2]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
2. Container Labeling:
All waste containers must be clearly labeled with "Hazardous Waste" and include the full chemical name "this compound" and any solvents present (e.g., "Dimethyl Sulfoxide"). The label should also indicate the date the waste was first added to the container.
3. Storage of Waste:
Store all this compound-containing waste in clearly labeled, tightly sealed, and appropriate containers.[3] These containers should be stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]
4. Spill Management:
In the event of a spill:
-
Immediately alert others in the area and evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill using an absorbent material such as a universal spill kit.
-
Carefully collect the contaminated material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash thoroughly.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
5. Final Disposal:
Do not dispose of this compound down the drain or in regular trash. [1] All waste containing this compound must be collected for proper disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4] Follow your institution's specific procedures for arranging a chemical waste pickup.[4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling CIL-102
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of CIL-102, a potent compound with significant biological activity. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and the integrity of your research. This guide offers procedural, step-by-step instructions for personal protective equipment (PPE), operational handling, and disposal, directly addressing key safety and operational questions.
Essential Safety and Handling
Proper handling of this compound is paramount to prevent accidental exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment (PPE).
| Item | Specification | Purpose |
| Gloves | Chemotherapy-rated nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes or aerosols. |
| Lab Coat | Disposable, solid-front, long-sleeved gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder form to prevent inhalation. |
Operational Plan: From Receipt to Use
A clear workflow for handling this compound from the moment it arrives in the laboratory to its final use is critical.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a designated, sealed, and labeled hazardous waste container. This includes contaminated gloves, gowns, pipette tips, and other disposable labware. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of in a puncture-resistant sharps container specifically designated for chemotherapy or cytotoxic waste. |
Emergency Procedures: Spill Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Experimental Protocols
This compound is a potent inducer of apoptosis and cell cycle arrest, making it a valuable tool in cancer research. The following are detailed methodologies for key experiments involving this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of a cell population's distribution in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[1][2][3]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells treated with this compound and a vehicle control by centrifugation.
-
Washing: Wash the cell pellets with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol and incubate for at least 2 hours at 4°C to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the determination of the percentage of cells in each phase of the cell cycle.[1]
Western Blot Analysis of Protein Expression
This protocol is used to detect and quantify changes in the expression of specific proteins involved in cell cycle regulation and apoptosis in response to this compound treatment.[4][5][6][7]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.[5]
This compound Signaling Pathway
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
